Product packaging for Proline hydrochloride, L-(Cat. No.:CAS No. 7776-34-3)

Proline hydrochloride, L-

Cat. No.: B1589600
CAS No.: 7776-34-3
M. Wt: 151.59 g/mol
InChI Key: UAGFTQCWTTYZKO-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Proline hydrochloride, L- is a useful research compound. Its molecular formula is C5H10ClNO2 and its molecular weight is 151.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality Proline hydrochloride, L- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Proline hydrochloride, L- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClNO2 B1589600 Proline hydrochloride, L- CAS No. 7776-34-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGFTQCWTTYZKO-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228375
Record name Proline hydrochloride, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7776-34-3
Record name L-Proline, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7776-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proline hydrochloride, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proline hydrochloride, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-proline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.999
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROLINE HYDROCHLORIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWT036T5RY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of L Proline Hydrochloride

Established Chemical Synthesis Routes to L-Proline Hydrochloride

The synthesis of L-proline hydrochloride is commonly achieved through direct and intermediate-based chemical routes. These methods are well-established and scalable for laboratory and industrial applications.

Neutralization-Based Synthesis from L-Proline and Anhydrous HCl

The most direct method for preparing L-proline hydrochloride involves the acid-base neutralization reaction between L-proline and anhydrous hydrogen chloride (HCl). In this process, the secondary amine of the proline ring is protonated by HCl, forming the hydrochloride salt. This method is favored for its simplicity and high atom economy.

The success of the neutralization synthesis hinges on carefully controlled reaction conditions to maximize yield and purity.

Solvent: The choice of solvent is critical. Anhydrous alcohols, such as methanol (B129727) or ethanol (B145695), are frequently used as the reaction medium. mdpi.comsciencemadness.org For instance, one procedure involves dissolving L-proline in methanol and adding a 1M solution of HCl in methanol. mdpi.com Another approach bubbles dry HCl gas through a suspension of L-proline in anhydrous ethanol. sciencemadness.org

Temperature: The reaction temperature influences both the reaction rate and the subsequent crystallization. The initial reaction can be performed at room temperature or under cooled conditions to manage the exothermic nature of the acid-base neutralization. mdpi.comgoogle.com

Atmosphere: To prevent unwanted side reactions with atmospheric moisture, the synthesis is often conducted under an inert atmosphere, such as nitrogen. This is crucial as water can interfere with the crystallization process and the stability of anhydrous HCl solutions.

The following table summarizes typical conditions for neutralization-based synthesis:

Table 1: Optimized Conditions for Neutralization-Based Synthesis
Parameter Condition Rationale Source
Starting Material L-Proline The direct precursor for the salt. mdpi.com
Reagent Anhydrous HCl (gas or solution in alcohol) Provides the chloride counter-ion and protonates the amine. mdpi.comsciencemadness.org
Solvent Anhydrous Methanol or Ethanol Dissolves reactants and facilitates the reaction. mdpi.comsciencemadness.org
Temperature Room Temperature or Cooled (0-10°C) Controls the exothermic reaction and influences crystal growth. mdpi.comgoogle.com
Atmosphere Inert (e.g., Nitrogen) Prevents absorption of atmospheric moisture. patsnap.com
Reaction Time 1-24 hours Ensures complete protonation and salt formation. mdpi.comgoogle.com

Isolation and purification of L-proline hydrochloride are typically achieved through crystallization. After the reaction is complete, the product is often precipitated by adding a less polar anti-solvent, such as diethyl ether or dichloroethane. sciencemadness.orggoogle.com The resulting solid is then collected by filtration.

Recrystallization is a key step for enhancing purity. This involves dissolving the crude product in a minimal amount of a suitable solvent (like water or ethanol) and then inducing crystallization by cooling or by adding an anti-solvent. uni-stuttgart.de Techniques like drowning-out crystallization, where an anti-solvent is added to a solution to reduce the solubility of the solute, have been explored for L-proline itself and can be adapted for its salt. researchgate.net The morphology of the crystals, which can range from fine powders to needle-like structures, is influenced by the crystallization conditions. researchgate.netgoogle.com

Conversion via Methyl Ester Hydrochloride Intermediate

An alternative synthetic pathway to L-proline hydrochloride proceeds through the formation and subsequent hydrolysis of its methyl ester hydrochloride. This two-step approach can offer advantages in purification and control.

The first step involves the esterification of L-proline with methanol, typically catalyzed by an acid source like thionyl chloride (SOCl₂) or by bubbling anhydrous HCl gas through the methanol solution. google.comprepchem.com This reaction yields L-proline methyl ester hydrochloride. For example, L-proline can be treated with thionyl chloride in methanol at a cooled temperature (0 to -10°C), followed by refluxing to complete the esterification. google.com The intermediate ester hydrochloride can be isolated as an oil or solid. google.comgoogle.com This intermediate is then hydrolyzed under controlled conditions to cleave the ester group, yielding L-proline hydrochloride. uni-stuttgart.de This method is particularly useful in multi-step syntheses where the ester serves as a protected form of the carboxylic acid. google.com

Advanced Synthetic Approaches to L-Proline and its Derivatives Relevant to Hydrochloride Salt Formation

Modern synthetic chemistry seeks more efficient, sustainable, and stereochemically precise methods. Biocatalysis offers a powerful tool for synthesizing L-proline derivatives, which can then be converted into their hydrochloride salts.

Biocatalytic Amidation of L-Proline to L-Prolinamide (Racemization-Free Processes)

The synthesis of L-prolinamide, a key intermediate for various pharmaceuticals, is highly relevant as it can be readily converted to its hydrochloride salt. google.com Traditional chemical amidation methods can be prone to racemization, where the stereochemical purity of the L-proline is lost. rsc.org Biocatalytic amidation provides a solution to this challenge.

Enzymes, particularly engineered variants of lipase (B570770) B from Candida antarctica (CalB), have been successfully employed to catalyze the direct amidation of unprotected L-proline with ammonia (B1221849) in organic solvents. rsc.orgrsc.org This process is notable for being racemization-free, yielding L-prolinamide with excellent optical purity (ee >99%). rsc.org

Research findings highlight the importance of optimizing various parameters for this biocatalytic transformation:

Enzyme: Immobilized and engineered variants of CalB show significantly higher activity compared to the wild-type enzyme. rsc.org

Solvent: The choice of solvent is crucial due to the low solubility of unprotected L-proline in many organic solvents. rsc.org 2-Methyl-2-butanol (B152257) (2M2B) has been identified as an effective solvent. rsc.org

Reaction Conditions: The reaction is typically performed at elevated temperatures (e.g., 70°C) to achieve high conversion rates. For instance, at a 145 mM substrate concentration in 2-methyl-2-butanol, an 80% conversion to L-prolinamide was achieved. rsc.orgrsc.org

The resulting L-prolinamide can subsequently be treated with hydrochloric acid to form the stable L-prolinamide hydrochloride, demonstrating the relevance of this advanced biocatalytic step to hydrochloride salt formation. google.com

Table 2: Research Findings on Biocatalytic Amidation of L-Proline

Parameter Finding Significance Source
Catalyst Immobilized CalB enzyme variant (CalBopt-24 T245S) Two-fold increase in product formation over wild type. rsc.org
Substrate Unprotected L-proline Avoids protection/deprotection steps, improving atom economy. rsc.org
Solvent 2-Methyl-2-butanol (2M2B) Optimal solvent for achieving high conversion. rsc.org
Temperature 70°C Enhances reaction rate. rsc.org
Conversion Rate 80% conversion at 145 mM substrate concentration. Demonstrates process efficiency. rsc.orgrsc.org
Optical Purity >99% enantiomeric excess (ee) Confirms the process is racemization-free. rsc.org
Enzyme Selection and Engineering (e.g., CalB variants)

The enzyme Candida antarctica lipase B (CalB) and its engineered variants have shown significant promise in the synthesis of L-prolinamide, a precursor that can be converted to L-proline hydrochloride. rsc.org Research has focused on enhancing the catalytic efficiency and stability of CalB through protein engineering. By introducing specific amino acid mutations, variants with improved activity and thermostability have been developed. For instance, rationally designed CalB variants have demonstrated a two-fold increase in L-prolinamide formation compared to the wild-type enzyme. rsc.org This enzymatic approach avoids the use of halogenated solvents and minimizes waste, leading to a significantly improved atom efficiency of 86.4% compared to 45.5% in some chemical processes. rsc.org

Table 1: Performance of Engineered CalB Variants in L-prolinamide Synthesis rsc.org

Enzyme Variant Relative Amidation Activity (%)
Wild Type CalB 100

This table illustrates the enhanced activity of an engineered CalB variant compared to the wild-type enzyme in the amidation of L-proline.

Solvent Systems and Waste Minimization (e.g., 2-methyl-2-butanol)

The choice of solvent is crucial for optimizing enzymatic reactions and minimizing environmental impact. 2-methyl-2-butanol (2M2B) has been identified as a particularly effective solvent for the CalB-catalyzed amidation of L-proline. rsc.org Despite the low solubility of L-proline in 2M2B, this solvent system achieved 60% conversion without the formation of ester byproducts. rsc.org The use of 2M2B, a tertiary alcohol, circumvents the deactivating effects that primary alcohols like methanol can have on CalB. rsc.org Furthermore, this system allows for the recycling of the immobilized enzyme and minimizes aqueous waste streams, contributing to a greener synthetic process. rsc.orgsemanticscholar.org At a substrate concentration of 145 mM in 2M2B at 70°C, an 80% conversion to L-prolinamide was achieved using an immobilized CalB variant. rsc.org

Novel Phosgene-Based Synthetic Routes from L-5-Oxoproline Esters

A significant advancement in the chemical synthesis of L-proline involves a novel route starting from readily available L-5-oxoproline esters (also known as pyroglutamic acid esters). researchgate.net This method provides a high-yield, one-pot process with excellent stereochemical control.

Stereochemical Control and Yield Optimization

A key feature of the phosgene-based route is the high degree of stereochemical control, ensuring the retention of the desired L-configuration. The reaction proceeds through a series of intermediates, including L-5,5-dichloro-1-(chlorocarbonyl)proline esters and L-5-chloro-1-(chlorocarbonyl)-4,5-dehydroproline esters, before hydrogenation and hydrolysis to the final product. researchgate.net The optimization of reaction conditions, such as temperature, pressure, and catalyst choice, is critical for maximizing the yield and maintaining the high optical purity of the L-proline produced. researchgate.net

Stereoselective Preparation of Substituted L-Proline Derivatives (e.g., 4-(Arylmethyl)proline)

Substituted proline derivatives, particularly those functionalized at the C4 position, are valuable building blocks in medicinal chemistry and materials science. ethz.chthieme.de The development of stereoselective methods to synthesize these analogues is an active area of research.

Wittig Reactions of 4-Oxoproline and Subsequent Hydrogenation

One established strategy for synthesizing 4-substituted proline derivatives involves the Wittig reaction of 4-oxoproline. ethz.ch This reaction introduces a double bond at the 4-position, which can then be hydrogenated to yield the desired saturated derivative. While this method has been successful for preparing derivatives with benzylic or indolylmethyl substituents, it has shown limitations when applied to larger aryl moieties. ethz.ch

Suzuki Reactions Utilizing Organoborane-Proline Derivatives

To overcome the limitations of the Wittig approach, Suzuki cross-coupling reactions have been developed as a more general and versatile method for synthesizing 4-(arylmethyl)proline derivatives. ethz.chthieme.de This strategy involves the reaction of an organoborane-proline derivative with various aryl halides. ethz.ch

The synthesis starts with the hydroboration of a 4-methyleneproline (B1208900) derivative with 9-borabicyclo[3.3.1]nonane (9-BBN) to generate an organoborane intermediate. ethz.ch This intermediate is then used directly in a Suzuki cross-coupling reaction with an aryl bromide. ethz.ch Optimization studies have identified PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) as a highly effective and air-stable palladium catalyst for this transformation. ethz.ch Using this catalyst, a variety of 4-(arylmethyl)proline derivatives have been synthesized in good yields. ethz.chthieme.de Although the diastereoselectivity of the initial hydroboration step can be modest, the resulting diastereomers are separable on a gram scale. ethz.ch

Table 2: Suzuki Cross-Coupling for 4-(Arylmethyl)proline Synthesis ethz.ch

Aryl Bromide Product Yield (%)
2-Bromonaphthalene 83

This table highlights the effectiveness of the Suzuki cross-coupling reaction for synthesizing various 4-(arylmethyl)proline derivatives, with the yield for the 2-naphthylmethyl derivative specified.

Automated Radiosynthesis of Fluoro-L-Proline Derivatives for PET Imaging

The automated synthesis of ¹⁸F-labeled fluoro-L-proline derivatives is a critical advancement for producing radiotracers for Positron Emission Tomography (PET) imaging. acs.orgnih.gov These imaging agents, such as cis- and trans-4-[¹⁸F]fluoro-L-proline, are utilized in the detection of various diseases, including different types of carcinomas and pulmonary fibrosis. acs.orgnih.govresearchgate.net Traditional methods for producing these agents often involve manual, multi-step processes with harsh conditions, which are suboptimal. acs.orgresearchgate.net To overcome these limitations, fully automated synthetic routes have been developed. acs.orgnih.gov These automated methods combine the key steps of radiofluorination and deprotection into a streamlined process, which avoids the manual handling of radioactive materials and improves reproducibility. acs.orgnih.govresearchgate.net

The development of specific precursors has been central to enabling effective automation. acs.org For instance, using a sterically hindered tert-butyl derivative as a precursor helps prevent intramolecular side reactions during the fluorination step, leading to a single diastereomer as the product. nih.gov The entire automated process, from the delivery of [¹⁸F]fluoride to the final product, can be completed in approximately 57 to 59 minutes, yielding radiochemically pure isomers suitable for clinical applications. acs.org

Nucleophilic Fluorination of 4-Hydroxy-L-Proline Derivatives

A common and effective method for introducing the ¹⁸F isotope is through the nucleophilic fluorination of 4-hydroxy-L-proline derivatives. acs.orgnih.govresearchgate.net This reaction typically involves using [¹⁸F]fluoride to displace a leaving group on the proline ring, resulting in fluorination with an inversion of configuration. nih.gov

To facilitate this, the hydroxyl group of a starting material like (2S,4R)-N-Boc-4-hydroxy-L-proline is often converted into a better leaving group, such as a tosylate. acs.org The synthesis begins with the esterification of commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline, followed by tosylation to prepare the precursor for radiofluorination. acs.org The use of bulky precursors, such as those with N-Boc and tert-butyl ester protecting groups, has been shown to be crucial. acs.orgnih.gov These bulky groups minimize intramolecular side reactions that were an issue in previous syntheses using methyl ester derivatives, thereby improving the cleanliness and efficiency of the fluorination reaction. acs.orgnih.gov The radiofluorination is typically carried out at elevated temperatures, for example at 110 °C for 10-15 minutes, to ensure high conversion. researchgate.netnih.gov

PrecursorFluorinating AgentProductRadiochemical Yield (RCY)Purity
di-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate[¹⁸F]Fluoridetrans-4-[¹⁸F]Fluoro-L-proline34 ± 4.3%>99%
di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate[¹⁸F]Fluoridecis-4-[¹⁸F]Fluoro-L-proline41 ± 3.6%>99%
Rapid Deprotection Strategies Under Mild Conditions

A significant challenge in the synthesis of fluoro-L-proline radiotracers has been the deprotection step. acs.org Older methods required harsh conditions, such as using triflic acid at temperatures over 100°C, or multiple steps involving different reagents for each protecting group. nih.gov These approaches are not ideal for automated systems and can lead to the formation of byproducts. nih.gov

Green Chemistry Principles in L-Proline Hydrochloride Synthesis

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. mdpi.commdpi.comrsc.org L-proline, as a naturally occurring amino acid, is itself an environmentally friendly catalyst (organocatalyst) used in numerous organic reactions. mdpi.comtandfonline.com The principles of green chemistry are also being applied to the synthesis of L-proline derivatives to create more sustainable and efficient industrial processes. mdpi.comrsc.org

Minimization of Hazardous Reagents and Solvents

A key goal of green chemistry is to reduce the use of hazardous materials. rsc.orgresearchgate.net In traditional chemical syntheses of L-proline derivatives like L-prolinamide, hazardous reagents such as thionyl chloride are often used. rsc.org These processes can generate toxic waste, including sulfur dioxide (SO₂) and hydrochloric acid (HCl), and often require hazardous solvents like dichloromethane. rsc.org

To address this, greener alternatives have been developed. One innovative approach is the use of biocatalysts, such as an engineered and immobilized enzyme variant (CalBopt-24 T245S), for the amidation of L-proline. rsc.org This biocatalytic method uses ammonia as the only stoichiometric reagent and can be performed in a recyclable tertiary alcohol solvent, 2-methyl-2-butanol, which is considered less hazardous than chlorinated solvents. rsc.orgrsc.org This process avoids corrosive chemicals and toxic off-gases entirely. rsc.org Similarly, replacing solvents like N,N-dimethylformamide (DMF), which has significant health hazards, with more eco-friendly binary solvent systems like dimethyl sulfoxide (B87167) and butyl acetate (B1210297) is another area of active research. researchgate.net

Atom Economy and Process Efficiency

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. rsc.org Processes with high atom economy are central to green chemistry as they generate less waste. researchgate.net

The traditional chemical synthesis of L-prolinamide using thionyl chloride is a two-step process with a low atom economy of just 45.5%. rsc.org In stark contrast, the biocatalytic amidation of L-proline is a one-pot, single-step reaction that achieves a significantly higher atom economy of 86.4%. rsc.org This enzymatic process produces only water as a byproduct, which can be removed, allowing the solvent to be recycled. rsc.org This not only minimizes waste but also reduces process costs and environmental impact. rsc.org The efficiency of such green methods is further demonstrated by the high purity of the product (ee >99%) and the stability and reusability of the immobilized enzyme catalyst. tandfonline.comrsc.org

Organocatalysis and Chiral Auxiliary Applications of L Proline Hydrochloride

L-Proline as a Versatile Organocatalyst

L-Proline, a naturally occurring secondary amino acid, has emerged as a remarkably versatile and efficient organocatalyst in modern organic synthesis. chemicalbook.comillinois.edunih.gov Its ready availability in both enantiomeric forms, low toxicity, and operational simplicity have established it as a cornerstone of asymmetric catalysis. libretexts.orgresearchgate.net Often referred to as the "simplest enzyme," L-proline's catalytic prowess is attributed to its unique structural and functional features, enabling it to mimic the reaction mechanisms of natural enzymes. chemicalbook.comillinois.edu It effectively catalyzes a wide array of chemical transformations, including aldol (B89426) condensations, Mannich reactions, and Michael additions, with high levels of stereoselectivity. chemicalbook.comnih.govingentaconnect.com

Mechanistic Insights into L-Proline Catalysis (Enamine and Iminium Ion Catalysis)illinois.edunih.govpnas.org

The catalytic activity of L-proline primarily operates through two key mechanistic pathways: enamine catalysis and iminium ion catalysis. libretexts.orgrsc.org In enamine catalysis, L-proline reacts with a carbonyl donor (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. libretexts.orgwikipedia.orgresearchgate.net This enamine then attacks an electrophilic acceptor, leading to the formation of a new carbon-carbon bond. libretexts.orgrsc.org Conversely, in iminium ion catalysis, L-proline condenses with an α,β-unsaturated carbonyl compound to generate an electrophilic iminium ion, which then reacts with a nucleophile. rsc.orgnobelprize.org This dual catalytic capability allows L-proline to participate in a broad spectrum of synthetic transformations. libretexts.org

The catalytic efficacy of L-proline is intrinsically linked to its secondary amine functionality and its rigid five-membered ring structure. longdom.orgreddit.com The secondary amine is crucial for the formation of both enamine and iminium ion intermediates. chemicalbook.comreddit.com Unlike primary amines, the secondary amine of proline leads to the formation of enamines from ketones and aldehydes without competitive imine formation. reddit.com

The pyrrolidine (B122466) ring's conformational rigidity plays a vital role in stereochemical control. longdom.orgwikipedia.org This rigid structure helps to create a well-defined chiral environment around the catalytic center, influencing the facial selectivity of the substrate's approach to the intermediate. rsc.org This steric constraint is a key factor in achieving high enantioselectivity in proline-catalyzed reactions. wikipedia.orgnih.gov The cyclic structure also contributes to the stability of the crucial intermediates and transition states. longdom.org

L-proline functions as a bifunctional catalyst, possessing both a Lewis basic secondary amine and a Brønsted acidic carboxylic acid group within the same molecule. chemicalbook.comnih.govingentaconnect.com The amino group acts as a Lewis base to form the nucleophilic enamine intermediate, while the carboxylic acid group acts as a Brønsted acid. chemicalbook.comingentaconnect.com

This bifunctionality is critical for the catalytic cycle. The carboxylic acid can activate the electrophile (e.g., an aldehyde) through hydrogen bonding, bringing it into close proximity with the enamine intermediate. youtube.comresearchgate.net This intramolecular acid-base cooperation lowers the activation energy of the reaction and plays a pivotal role in the stereochemical outcome by helping to organize the transition state assembly. wikipedia.orgyoutube.com

Table 1: Functional Roles of L-Proline Moieties in Catalysis

Functional GroupCatalytic RoleMechanism of Action
Secondary AmineLewis BaseForms enamine/iminium ion intermediates with carbonyl compounds. chemicalbook.comingentaconnect.com
Carboxylic AcidBrønsted AcidActivates electrophiles and stabilizes transition states via hydrogen bonding. chemicalbook.comingentaconnect.comresearchgate.net
Pyrrolidine RingChiral ScaffoldProvides a rigid conformational framework, inducing stereoselectivity. longdom.orgwikipedia.org

The stereoselectivity in L-proline catalysis is largely governed by the formation of highly organized, chair-like transition states that are stabilized by a network of hydrogen bonds. wikipedia.orgyoutube.com In the case of the aldol reaction, a widely accepted model proposed by Houk and List suggests a six-membered cyclic transition state. researchgate.net

In this transition state, the carboxylic acid group of proline forms a hydrogen bond with the carbonyl oxygen of the acceptor aldehyde. wikipedia.orgyoutube.com This interaction not only activates the aldehyde but also fixes its orientation relative to the approaching enamine nucleophile. youtube.com This intricate hydrogen-bonding framework minimizes steric interactions and directs the attack of the enamine to one specific face of the aldehyde, thus controlling the stereochemical outcome of the reaction. libretexts.org The zwitterionic character of proline in the transition state is also believed to contribute to the reaction's outcome. wikipedia.org

Applications in Asymmetric Synthesispnas.orglongdom.orgresearchgate.netwikipedia.org

The unique catalytic capabilities of L-proline have been harnessed in a multitude of asymmetric synthetic reactions, providing efficient routes to enantiomerically enriched molecules. nih.govnih.gov Its ability to form carbon-carbon bonds with high stereocontrol has made it an invaluable tool for the synthesis of complex natural products and pharmaceuticals. nih.govresearchgate.net

One of the earliest and most significant applications of L-proline in organocatalysis is the intramolecular aldol reaction, famously known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction. pnas.orgwikipedia.orgnih.gov Discovered in the 1970s, this reaction involves the L-proline-catalyzed cyclization of an achiral triketone to afford a chiral bicyclic ketol, a key intermediate in steroid synthesis, with high enantiomeric excess. wikipedia.orgwikipedia.orgtcichemicals.com

The HPESW reaction was a seminal discovery, demonstrating the potential of small organic molecules to catalyze complex asymmetric transformations. pnas.orgnih.gov The success of this reaction is attributed to the enamine mechanism, where proline forms an enamine with one of the ketone carbonyls, which then undergoes an intramolecular cyclization by attacking another carbonyl group. rsc.orgwikipedia.orgwikipedia.org The stereochemical outcome is dictated by the aforementioned stabilized transition state. wikipedia.org

Following this pioneering work, the scope of proline-catalyzed aldol reactions was extended to intermolecular variants, significantly broadening their synthetic utility. illinois.edulibretexts.orgpnas.org For instance, the reaction between acetone (B3395972) and various aldehydes catalyzed by L-proline can produce chiral β-hydroxy ketones with good yields and high enantioselectivities. libretexts.orgnih.gov

Table 2: Representative L-Proline Catalyzed Aldol Reactions

Reaction TypeReactantsProductCatalyst LoadingEnantiomeric Excess (ee)
Intramolecular (HPESW)2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione(3aS,7aS)-3a-hydroxy-7a-methyl-3a,4,7,7a-tetrahydro-1,5(6H)-indanedione3 mol%93.4% wikipedia.orgtcichemicals.com
IntermolecularAcetone and 4-Nitrobenzaldehyde4-hydroxy-4-(4-nitrophenyl)butan-2-one30 mol%76% libretexts.orgnih.gov
IntermolecularCyclohexanone (B45756) and 4-Nitrobenzaldehyde2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one20-30 mol%>99% wikipedia.org
Mannich Reactions

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. L-proline and its derivatives have proven to be highly effective catalysts for asymmetric Mannich reactions. 20.210.105nih.gov In a typical L-proline-catalyzed three-component Mannich reaction, an aldehyde, an amine, and a ketone react to form a β-amino carbonyl compound. nih.gov The reaction proceeds through an enamine intermediate formed between the ketone and L-proline, which then attacks an imine generated in situ from the aldehyde and amine. illinois.edu This methodology provides access to chiral β-amino aldehydes, which are valuable synthetic intermediates. nih.gov

Research has demonstrated that L-proline can catalyze the Mannich reaction of acetaldehyde (B116499) with N-Boc-imines, yielding β-amino aldehydes with exceptional enantioselectivities. 20.210.105 Furthermore, microwave irradiation has been shown to accelerate L-proline-catalyzed Mannich reactions between cyclohexanone, formaldehyde, and various anilines, leading to high yields and enantiomeric excesses with very low catalyst loading (0.5 mol%). researchgate.net

Table 1: L-Proline Catalyzed Mannich Reactions

Aldehyde Amine Ketone/Aldehyde Nucleophile Catalyst Loading (mol%) Solvent Yield (%) Diastereomeric Ratio (syn:anti) Enantiomeric Excess (ee %) Reference
Various Aldehydes p-Anisidine Various Aldehydes Not Specified Not Specified Excellent Excellent Excellent nih.gov
Formaldehyde Various Anilines Cyclohexanone 0.5 Not Specified (Microwave) up to 96 Not Specified up to 98 researchgate.net
N-Boc-imines - Acetaldehyde Not Specified Not Specified High Not Specified Extremely High 20.210.105
4-Nitrobenzaldehyde p-Anisidine Acetone Not Specified Not Specified 50 Not Specified 94 libretexts.org
Michael Additions (e.g., Cyclohexanone to Trans-Nitrostyrene)

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone of organic synthesis. L-proline hydrochloride has been utilized as a precursor for the development of chiral ionic liquids (CILs) that are effective catalysts for asymmetric Michael additions. mdpi.com For instance, the addition of cyclohexanone to trans-nitrostyrene has been successfully catalyzed by L-proline-based CILs. mdpi.com These reactions can achieve good conversions and high enantioselectivities without the need for an additional acid co-catalyst. mdpi.com

The catalytic cycle is believed to involve the formation of an enamine from cyclohexanone and the L-proline-derived catalyst, which then adds to the nitrostyrene (B7858105) in a stereocontrolled manner. The versatility of this system has been demonstrated by its application to various ketones and aldehydes as donors and nitro-olefins as acceptors. mdpi.com

Table 2: L-Proline-Based Chiral Ionic Liquid Catalyzed Michael Addition of Cyclohexanone to Trans-Nitrostyrene

Catalyst Loading (mol%) Solvent Time (h) Conversion (%) Enantiomeric Excess (ee %) Reference
10-60 Ethanol (B145695) 24-48 Good up to 97 mdpi.com
Knoevenagel Condensation

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene (B1212753) compound, catalyzed by a base. L-proline has been identified as an efficient bifunctional catalyst for this transformation. nih.govbiomedres.us It has been successfully employed in the synthesis of coumarin-3-carboxylic esters via the condensation of salicylaldehyde (B1680747) and diethyl malonate. biomedres.us The reaction proceeds under mild conditions, and in some cases, the product crystallizes directly from the reaction mixture, simplifying purification. biomedres.us

The catalytic activity of L-proline in Knoevenagel condensations has also been explored in green solvents like deep eutectic solvents (DESs), where it has shown enhanced reaction rates and yields. researchgate.netresearchgate.net The bifunctional nature of L-proline is key to its catalytic efficacy, with the amine group acting as a base to deprotonate the active methylene compound and the carboxylic acid group activating the carbonyl group of the aldehyde. researchgate.net

Table 3: L-Proline Catalyzed Knoevenagel Condensation for the Synthesis of Coumarin-3-Carboxylic Esters

Substrate 1 Substrate 2 Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
Salicylaldehyde Diethyl Malonate 5.0 Not Specified 80 48 87 biomedres.us
Salicylaldehyde Diethyl Malonate 10 Ethanol 80 18 94 biomedres.us
Benzaldehyde Ethyl Acetoacetate Not Specified Deep Eutectic Solvents 50 24 up to 94.4 researchgate.netresearchgate.net
Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring. While the use of L-proline hydrochloride itself in Diels-Alder reactions is not as extensively documented as in other transformations, the broader class of amine-catalyzed asymmetric Diels-Alder reactions, pioneered by MacMillan and others, highlights the potential of enamine and iminium ion catalysis in this area. tcichemicals.com These reactions typically involve the formation of a chiral iminium ion from an α,β-unsaturated aldehyde and a chiral amine catalyst, which then undergoes a stereoselective [4+2] cycloaddition with a diene. The principles of organocatalysis established with proline derivatives are central to these transformations.

Hantzsch Synthesis

The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which are important heterocyclic motifs in medicinal chemistry. L-proline has been found to be an effective organocatalyst for the one-pot, four-component Hantzsch synthesis of polyhydroquinoline derivatives. researchgate.net This method offers several advantages, including environmental benignity, high yields, and operational simplicity. researchgate.net The reaction typically involves an aldehyde, a β-dicarbonyl compound, and a source of ammonia (B1221849). L-proline's ability to catalyze this transformation underscores its versatility in promoting complex multi-component reactions. nih.govresearcher.life

Ullmann Reactions

The Ullmann reaction is a copper-catalyzed cross-coupling reaction used to form carbon-nitrogen and carbon-oxygen bonds. L-proline has been identified as an effective ligand to promote Ullmann-type coupling reactions under milder conditions than traditionally required. nih.govnih.gov The coupling of aryl iodides with various nitrogen-containing heterocycles, such as indoles, pyrroles, and imidazoles, proceeds in good to excellent yields at temperatures of 80-90 °C with L-proline as an additive. semanticscholar.org L-proline has also been shown to facilitate the Ullmann-type coupling of vinyl bromides with imidazoles in ionic liquids. rsc.org The use of L-proline and its derivatives as ligands has significantly expanded the scope and utility of the Ullmann reaction in organic synthesis. chimia.ch

Table 4: L-Proline Promoted Ullmann-Type Coupling Reactions

Aryl/Vinyl Halide Nucleophile Catalyst System Solvent Temperature (°C) Yield Reference
Aryl Iodides Indoles, Pyrroles, Imidazoles, Pyrazoles CuI / L-proline Not Specified 80-90 Good to Excellent semanticscholar.org
Aryl Bromides N-containing Heterocycles CuI / L-proline Not Specified 60-90 Good chimia.ch
Vinyl Bromides Imidazoles CuI / L-proline Ionic Liquid 90-110 Good to Excellent rsc.org
Wieland-Miescher Ketone Synthesis

The Wieland-Miescher ketone is a key bicyclic building block in the synthesis of steroids and other natural products. wikipedia.org The enantioselective synthesis of the Wieland-Miescher ketone via an intramolecular Robinson annulation is a classic example of L-proline organocatalysis. wikipedia.orgresearchgate.net The reaction involves the Michael addition of 2-methyl-1,3-cyclohexanedione to methyl vinyl ketone, followed by an L-proline-catalyzed intramolecular aldol condensation of the resulting triketone intermediate. ias.ac.inresearchgate.net This reaction, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, was one of the earliest examples of asymmetric organocatalysis. tcichemicals.comwikipedia.org The use of L-proline allows for the production of the Wieland-Miescher ketone with high enantiomeric excess. ias.ac.in

Table 5: L-Proline Catalyzed Wieland-Miescher Ketone Synthesis

Catalyst Loading (mol%) Solvent Yield (%) Enantiomeric Excess (ee %) Reference
1 [pyC4]NTf2 (Ionic Liquid) 88 93 ias.ac.in
Not Specified DMSO Not Specified Not Specified wikipedia.org
Not Specified DMF 49 76 wikipedia.org
Robinson Annulation

The Robinson annulation is a classic and powerful ring-forming reaction in organic chemistry that constructs a six-membered ring by combining a Michael addition with an intramolecular aldol condensation. L-proline and its derivatives have been shown to be highly effective catalysts for asymmetric versions of this reaction, providing access to chiral cyclohexenone derivatives, which are valuable building blocks in the synthesis of steroids and other natural products. wikipedia.orgresearchgate.net

The catalytic cycle typically involves the formation of an enamine between the ketone substrate and L-proline. This enamine then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone, such as methyl vinyl ketone. The resulting intermediate then undergoes an intramolecular aldol condensation, catalyzed by the proline, to form the chiral bicyclic product with high enantioselectivity. The use of L-proline allows for stereocontrol during the formation of new stereocenters.

Key research findings have demonstrated the efficacy of L-proline in this transformation. For instance, the one-pot Robinson annulation between 2-methylcyclohexane-1,3-dione (B75653) and methyl vinyl ketone, catalyzed by L-proline, yields the corresponding Wieland-Miescher ketone with significant enantiomeric excess. researchgate.net

Table 1: L-Proline Catalyzed Asymmetric Robinson Annulation

Michael DonorMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee %)
2-Methylcyclohexane-1,3-dioneMethyl vinyl ketone35DMSO894976
2-Methylcyclohexane-1,3-dioneMethyl vinyl ketone35DMSO905575
Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.org These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. L-proline has been identified as an effective organocatalyst for this reaction, promoting higher yields and often proceeding under milder conditions than traditional acid-catalyzed methods.

The proposed mechanism for the L-proline catalyzed Biginelli reaction involves the initial formation of an acylimine intermediate from the aldehyde and urea. L-proline is believed to facilitate this step and the subsequent nucleophilic addition of the β-ketoester enolate. The final cyclization and dehydration steps lead to the formation of the dihydropyrimidinone ring. The bifunctional nature of L-proline, possessing both acidic (carboxylic acid) and basic (secondary amine) moieties, is thought to play a crucial role in activating the substrates and facilitating the key bond-forming steps.

Studies have shown that a variety of aromatic and aliphatic aldehydes can be successfully employed in the L-proline catalyzed Biginelli reaction, demonstrating the broad scope of this methodology.

Table 2: L-Proline Catalyzed Biginelli Reaction

Aldehydeβ-KetoesterUrea/ThioureaCatalystConditionsYield (%)
BenzaldehydeEthyl acetoacetateUreaL-prolineSolvent-free, 100°C, 0.5h92
4-ChlorobenzaldehydeEthyl acetoacetateUreaL-prolineSolvent-free, 100°C, 0.5h95
4-MethoxybenzaldehydeEthyl acetoacetateUreaL-prolineSolvent-free, 100°C, 1h89
BenzaldehydeEthyl acetoacetateThioureaL-prolineSolvent-free, 100°C, 1h94
α-Amination

The direct asymmetric α-amination of aldehydes and ketones is a highly valuable transformation for the synthesis of chiral α-amino carbonyl compounds, which are important precursors for amino acids and other biologically active molecules. L-proline has been established as a premier organocatalyst for this reaction, enabling the direct introduction of a nitrogen-containing functional group at the α-position of a carbonyl compound with high enantioselectivity. nih.govorganic-chemistry.org

The reaction mechanism proceeds through the formation of an enamine intermediate from the carbonyl compound and L-proline. This enamine then acts as a nucleophile, attacking an electrophilic nitrogen source, typically an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DTBAD). Subsequent hydrolysis of the resulting adduct releases the chiral α-amino carbonyl product and regenerates the L-proline catalyst. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the L-proline catalyst in the transition state.

This methodology has been successfully applied to a range of ketones, demonstrating its utility in generating optically active α-hydrazino ketones which can be further transformed into valuable α-amino alcohol derivatives. organic-chemistry.org

Table 3: L-Proline Catalyzed Asymmetric α-Amination of Ketones

KetoneAzodicarboxylateCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee %)
CyclohexanoneDibenzyl azodicarboxylate20CH3CN29897
CyclopentanoneDibenzyl azodicarboxylate20CH3CN294>99
PropiophenoneDi-tert-butyl azodicarboxylate20CH3CN209098
ButanoneDibenzyl azodicarboxylate20CH3CN28496

Multi-Component Reactions (MCRs) Catalyzed by L-Proline

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. L-proline has proven to be an exceptional catalyst for a variety of MCRs, facilitating the construction of diverse and complex molecular architectures.

Synthesis of Heterocyclic Skeletons (e.g., Coumarin (B35378), Spiro-oxindoles, Imidazoles)

L-proline's ability to act as a bifunctional catalyst makes it particularly well-suited for orchestrating the cascade of reactions involved in MCRs for the synthesis of heterocyclic compounds.

Coumarin Derivatives: L-proline catalyzes the three-component reaction of 4-hydroxycoumarin, an aldehyde, and an amine source, such as 1,3-dimethyl-6-aminouracil, to produce complex coumarin derivatives. researchgate.netresearchgate.net These reactions often proceed with high yields and allow for the generation of molecular diversity by varying the aldehyde component.

Spiro-oxindoles: The synthesis of spiro-oxindoles, a privileged scaffold in medicinal chemistry, can be efficiently achieved through L-proline-catalyzed three-component reactions. A common strategy involves the condensation of an isatin (B1672199), a malononitrile (B47326) or other active methylene compound, and a 1,3-dicarbonyl compound like dimedone. nih.gov L-proline facilitates the initial Knoevenagel condensation between the isatin and the active methylene compound, followed by a Michael addition of the 1,3-dicarbonyl compound.

Imidazoles: L-proline is an effective catalyst for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles. researchgate.net This reaction typically involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297) as the ammonia source. The mild reaction conditions and high yields make this a valuable method for accessing this important class of heterocycles.

Table 4: L-Proline Catalyzed Multi-Component Synthesis of Heterocycles

Heterocycle TypeReactant 1Reactant 2Reactant 3Catalyst Loading (mol%)SolventYield (%)
Spiro-oxindoleIsatinMalononitrileDimedone10Ethanol94
Spiro-oxindole5-ChloroisatinMalononitrileDimedone10Ethanol92
ImidazoleBenzilBenzaldehydeAmmonium Acetate15Methanol (B129727)90
ImidazoleBenzil4-ChlorobenzaldehydeAmmonium Acetate15Methanol92
Coumarin Derivative4-HydroxycoumarinBenzaldehyde1,3-Dimethyl-6-aminouracil10Ethanol85

Development of L-Proline-Based Chiral Catalysts and Ionic Liquids

The inherent chirality and versatile chemical functionality of L-proline make it an excellent starting material for the design and synthesis of more complex chiral catalysts and functional materials, such as chiral ionic liquids.

Chiral Ionic Liquids (CILs) Based on L-Proline

Chiral Ionic Liquids (CILs) are a class of molten salts that possess chirality, making them attractive as chiral solvents, reagents, and catalysts for asymmetric synthesis. L-proline is a popular and readily available chiral scaffold for the construction of CILs. mdpi.comdntb.gov.ua

The synthesis of L-proline-based CILs can be achieved by modifying either the carboxylic acid or the secondary amine group of the proline ring. For instance, the amine can be quaternized to form a chiral cation, or the carboxylic acid can be deprotonated to form a chiral anion. A variety of counter-ions can then be introduced to tune the physical and chemical properties of the resulting CIL.

These L-proline-based CILs have been successfully employed as catalysts in asymmetric reactions, such as the Michael addition. researchgate.netorganic-chemistry.org They can act as both the catalyst and the reaction medium, often leading to high conversions and enantioselectivities. Furthermore, the ionic nature of these catalysts can facilitate their recovery and reuse, which is a key principle of green chemistry. Research has shown that CILs where L-proline constitutes the anion can be particularly effective, achieving high conversions and enantioselectivities up to 95% in the asymmetric Michael addition of ketones to nitro-olefins. mdpi.comresearchgate.net

Table 5: Application of L-Proline-Based Chiral Ionic Liquids in Asymmetric Michael Addition

Michael DonorMichael AcceptorL-Proline CILCatalyst Loading (mol%)SolventConversion (%)Enantiomeric Excess (ee %)
Cyclohexanonetrans-β-Nitrostyrene[Bmim][Pro]30Ethanol9369
Cyclohexanonetrans-β-Nitrostyrene[Emim][Pro]30Ethanol9572
Cyclohexanonetrans-β-NitrostyrenePyrrolidinium-based CIL10->9999

Proline-Derived Organocatalysts (e.g., Diarylprolinol Silyl (B83357) Ethers, Prolinamides)

Beyond CILs, L-proline is a precursor to a wide array of powerful organocatalysts.

Diarylprolinol Silyl Ethers are among the most versatile and widely used organocatalysts derived from proline. acs.orgnova.edu These catalysts are highly effective in a multitude of stereoselective reactions involving aldehydes. nih.gov They can operate through multiple activation modes, including enamine and iminium-ion catalysis. nih.govacs.org In enamine-mediated transformations (HOMO-activation), they facilitate the introduction of various functionalities at the α-position of saturated aldehydes with high stereoselectivity. nih.govacs.org In iminium-ion mediated processes (LUMO-activation), they enable conjugate additions to α,β-unsaturated aldehydes. nih.govacs.org The robustness and efficiency of diarylprolinol silyl ether catalysts have led to their application in the total synthesis of complex molecules. acs.orgsemanticscholar.org

Prolinamides are another important class of proline-derived organocatalysts. rsc.org By modifying the amide group, the catalyst's properties, such as acidity, steric environment, and hydrogen-bonding capabilities, can be fine-tuned. rsc.org Prolinamides have proven effective in various asymmetric reactions, including aldol and Michael reactions. rsc.orgmdpi.com For example, L-prolinamides derived from chiral β-amino alcohols can act as bifunctional catalysts in the nitro-Michael addition of ketones to β-nitrostyrenes. rsc.org More complex structures, such as interlocked prolinamides in rotaxanes, have been synthesized to enhance catalytic ability and selectivity compared to their non-interlocked counterparts. rsc.orgua.es

L-Proline Hydrochloride in Peptide Synthesis

L-proline is a unique amino acid due to its secondary amine structure, which imposes significant conformational constraints on the peptide backbone. L-proline hydrochloride is a common and stable form used in solid-phase peptide synthesis (SPPS). medchemexpress.com

Incorporation into Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. du.ac.inluxembourg-bio.com The incorporation of a proline residue follows the general cycle of SPPS: deprotection of the N-terminal amine on the resin-bound peptide, followed by the coupling of the next activated amino acid. du.ac.in Due to its secondary amine, proline can present unique challenges. For instance, the coupling reaction to a proline residue can be slower, and aggregation of the peptide chain can sometimes occur. biotage.com Strategies such as using pseudoproline dipeptides can be employed to disrupt aggregation and improve synthesis efficiency. luxembourg-bio.comsigmaaldrich.com

To facilitate the formation of the amide (peptide) bond, the carboxylic acid group of the incoming amino acid must be activated. omanchem.com A widely used and highly effective activation method for Fmoc-based SPPS is the use of aminium/uronium salt reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often in combination with an additive like HOBt (1-Hydroxybenzotriazole). omanchem.comcreative-peptides.comrsc.org

The combination of HBTU and HOBt is effective for several reasons:

Rapid Activation : HBTU provides very rapid activation of the carboxylic acid, leading to complete coupling reactions in as little as 10-30 minutes. nih.gov

Reduced Racemization : HOBt is crucial for minimizing the risk of racemization (loss of stereochemical purity) at the α-carbon of the activated amino acid. creative-peptides.comrsc.org

High Efficiency : This activation strategy is highly efficient, even for sterically hindered couplings or "difficult" amino acids that might otherwise require double coupling. nih.gov

The mechanism involves HBTU reacting with the carboxylate of the Fmoc-protected proline to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain. creative-peptides.com

Ensuring that each coupling step proceeds to completion is critical for the success of SPPS. nih.gov Several qualitative tests are used to monitor the presence of unreacted (free) primary amines on the resin. peptide.com However, because proline is a secondary amine, the most common method, the Kaiser test, is not reliable. peptide.com The Kaiser test gives a characteristic dark blue color with primary amines but yields a less intense reddish-brown color with N-terminal proline, which can be difficult to interpret. peptide.comiris-biotech.de

Therefore, alternative tests are necessary to accurately monitor proline coupling:

Chloranil Test : This test produces a dark blue to green color on the resin beads in the presence of free secondary amines like proline. peptide.comiris-biotech.de

Isatin Test : This test also gives a blue color with unprotected N-terminal proline residues. peptide.com

If these tests indicate an incomplete reaction, a second coupling (recoupling) is performed to drive the reaction to completion. peptide.com If unreacted sites remain, they are often "capped" by acetylation with acetic anhydride (B1165640) to prevent the formation of deletion peptide sequences. peptide.com In addition to chemical tests, modern automated synthesizers can use real-time monitoring techniques, such as tracking resin swelling, to assess coupling efficiency. rsc.orgresearchgate.net

Influence on Conformational Stability of β-Turn Structures in Synthetic Peptides

The unique, conformationally constrained structure of the proline residue plays a critical role in peptide and protein architecture, particularly in the formation and stabilization of β-turn structures. A β-turn is a region of the polypeptide chain involving four amino acid residues (designated i, i+1, i+2, and i+3) where the chain reverses its direction. Proline's cyclic side chain, which links back to the peptide backbone's nitrogen atom, restricts the possible values of the phi (φ) dihedral angle to approximately -60°. This inherent rigidity significantly reduces the conformational entropy of the unfolded state when proline is incorporated into a peptide chain, thereby stabilizing folded structures.

Statistical analyses of known protein structures have revealed a strong positional preference for proline within β-turns. It is most frequently found at the i+1 position of Type I and Type II β-turns. In a Type I β-turn, proline at the i+1 position readily adopts the required φ and psi (ψ) angles. In Type II turns, proline is favored at the i+1 position, while glycine, due to its lack of a side chain, is preferred at the i+2 position to avoid steric clashes. More complex turns, such as the Type VIa2 β-turn, can be stabilized by a cis-proline residue at the i+2 position, often involving specific interactions like C–H/O hydrogen bonds between the proline and a neighboring residue.

The table below presents data from studies on Ribonuclease Sa (RNase Sa), illustrating the change in conformational stability upon mutating specific residues to proline within β-turns.

Original Mutationβ-Turn TypeResidue PositionChange in Stability (ΔΔG°, kcal/mol)
S48PType IIi+1.3
S31PType Ii+1+0.9
T76PType IIi+1+0.8

These findings underscore the principle that optimizing β-turn sequences by incorporating proline at favored positions is a viable and potent method for enhancing the structural stability of synthetic peptides and proteins.

Biochemical Roles and Metabolic Pathways of L Proline

L-Proline Metabolism

The cellular concentration of L-proline is maintained through a dynamic balance between its biosynthesis, catabolism, and transport. These metabolic pathways are compartmentalized between the cytosol and mitochondria and are tightly regulated to meet the physiological demands of the cell. The interconversion of proline and glutamate (B1630785) is a key feature of this metabolism, sharing the common intermediate Δ1-pyrroline-5-carboxylate (P5C). nih.gov

The primary pathway for L-proline biosynthesis in many organisms begins with the amino acid L-glutamate. wikipedia.org This conversion is an energy-dependent process requiring ATP and NAD(P)H. The synthesis is a two-step enzymatic process that occurs in the cytosol or mitochondria, depending on the organism and cellular conditions.

The initial step involves the ATP-dependent phosphorylation of L-glutamate at its γ-carboxyl group, catalyzed by Glutamate 5-kinase, to form γ-glutamyl phosphate (B84403). nih.govyoutube.com This intermediate is then reduced by γ-glutamyl phosphate reductase in an NADPH-dependent reaction to yield glutamate-γ-semialdehyde. nih.govnih.gov In plants and some other organisms, these first two steps are carried out by a single bifunctional enzyme known as Δ1-pyrroline-5-carboxylate synthetase (P5CS). nih.govresearchgate.net Glutamate-γ-semialdehyde exists in equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C), with the cyclized form being predominant at physiological pH. nih.govyoutube.com

The key enzymes driving L-proline biosynthesis are highly conserved across species.

Δ1-Pyrroline-5-Carboxylate Synthetase (P5CS): This bifunctional enzyme catalyzes the initial, rate-limiting steps in proline synthesis from glutamate. researchgate.net It possesses both γ-glutamyl kinase and γ-glutamyl phosphate reductase activities, channeling the substrate from the first reaction to the second. nih.gov

Pyrroline-5-Carboxylate Reductase (PYCR): This enzyme catalyzes the final step in the pathway, reducing P5C to L-proline. nih.govresearchgate.net This reaction is dependent on the cofactor NADH or NADPH. frontiersin.org In humans, three isoforms of PYCR (PYCR1, PYCR2, and PYCR3) have been identified, with PYCR1 and PYCR2 being localized to the mitochondria and PYCR3 to the cytosol. researchgate.net Mutations in the genes for these enzymes can lead to metabolic disorders. researchgate.net

EnzymeFunctionCofactor(s)Location (Eukaryotes)
Δ1-Pyrroline-5-Carboxylate Synthetase (P5CS) Converts Glutamate to Glutamate-γ-semialdehyde/P5CATP, NADPHMitochondria
Pyrroline-5-Carboxylate Reductase (PYCR) Reduces P5C to L-ProlineNADH, NADPHMitochondria, Cytosol

The degradation of L-proline, also known as proline oxidation, is a mitochondrial process that reverses the biosynthetic pathway, converting proline back to glutamate. nih.govplos.org This pathway is a significant source of cellular energy and links proline metabolism directly to the TCA cycle.

The first and rate-limiting step is the oxidation of L-proline to P5C, catalyzed by the enzyme Proline Dehydrogenase (PRODH), also known as Proline Oxidase (POX). nih.govmedlineplus.gov PRODH is a flavoenzyme tightly associated with the inner mitochondrial membrane. nih.gov The P5C generated is then further oxidized to L-glutamate in a reaction catalyzed by P5C dehydrogenase (P5CDH). researchgate.netresearchgate.net The resulting glutamate can be converted by glutamate dehydrogenase or a transaminase into α-ketoglutarate, an intermediate of the TCA cycle, thereby contributing to cellular energy production. nih.gov

The activity of PRODH is a critical node in cellular metabolism with a dual function. During the oxidation of proline, electrons are transferred from proline to the enzyme's FAD cofactor. These electrons can then be passed to the mitochondrial electron transport chain (ETC). nih.gov

Energy Production: When electrons from PRODH enter the ETC at Coenzyme Q, they contribute to the proton gradient that drives ATP synthesis via oxidative phosphorylation. nih.gov This makes proline a valuable fuel source, particularly under conditions of nutrient stress. researchgate.netmdpi.com

ROS Generation: Alternatively, the electrons can be used to directly reduce molecular oxygen, leading to the formation of reactive oxygen species (ROS), such as superoxide (B77818) radicals. researchgate.netnih.gov This PRODH-dependent ROS production can act as a signaling mechanism or, at high levels, induce cellular senescence and apoptosis. mdpi.comnih.gov Therefore, PRODH can function as either a tumor suppressor by generating apoptotic ROS or a pro-survival factor by producing ATP, depending on the cellular context and microenvironment. nih.govresearchgate.net

The proline metabolic pathway plays a significant role in maintaining the homeostasis of several key amino acids. The reversible conversion between proline and glutamate directly links their cellular pools. nih.gov Studies have shown that the overexpression of PRODH/POX can lead to a decrease in the intracellular levels of not only proline but also glutamate and glutamine in certain cell types. nih.govplos.org

This demonstrates that the proline catabolic pathway is interconnected with glutamate and glutamine metabolism. plos.org Glutamate is a precursor for glutamine synthesis (catalyzed by glutamine synthetase), and glutamine can be converted back to glutamate (by glutaminase). This "proline-glutamate-glutamine" axis is crucial for various cellular functions, including nitrogen metabolism, biosynthesis, and, in the nervous system, neurotransmission. nih.govnih.gov The activity of PRODH can thus influence the availability of glutamate for these diverse roles. plos.org

Proline metabolism does not operate in isolation; it is closely integrated with the metabolic pathways of arginine and polyamines. nih.govresearchgate.net The key link is the intermediate P5C, which can also be synthesized from ornithine, a central molecule in the urea (B33335) cycle and a precursor for both arginine and polyamine synthesis. nih.govwikipedia.org

Ornithine can be converted to glutamate-γ-semialdehyde (and thus P5C) by the mitochondrial enzyme ornithine aminotransferase (OAT). nih.gov This reaction makes the biosynthetic pathways of proline and arginine bidirectional. wikipedia.org Depending on the metabolic state of the cell, ornithine can be used to produce proline, or conversely, proline-derived P5C can be converted to ornithine. nih.govresearchgate.net

Furthermore, ornithine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157). nih.gov These polycations are essential for cell growth, proliferation, and differentiation. The conversion of ornithine to putrescine is catalyzed by ornithine decarboxylase (ODC). Therefore, the regulation of proline and ornithine metabolism has a direct impact on the cellular availability of precursors for polyamine synthesis. researchgate.net This intricate network allows cells to coordinate nitrogen and carbon metabolism across several crucial biosynthetic pathways. nih.gov

Interconnections with Arginine and Polyamine Synthesis Pathways

Proline as a Nitrogenous Substrate for Polyamines

L-proline serves as a crucial precursor for the synthesis of polyamines, which are small, aliphatic nitrogenous bases essential for cell growth, proliferation, and differentiation. nih.govnih.gov The metabolic pathway involves the conversion of L-proline to ornithine. nih.govresearchgate.net This ornithine is then decarboxylated by the enzyme ornithine decarboxylase (ODC) to produce putrescine, the simplest polyamine. nih.gov Putrescine can be further converted to higher polyamines like spermidine and spermine through the addition of aminopropyl groups. researchgate.netoup.com

This conversion of proline to polyamines is particularly significant in tissues with high rates of cell turnover, such as the intestinal epithelium. nih.gov Studies in porcine models have demonstrated that dietary supplementation with L-proline can increase the synthesis of polyamines in the fetal intestine, leading to enhanced cell proliferation and fetal growth. nih.gov The regulation of this pathway is complex, with evidence suggesting that it is controlled at a post-transcriptional level. frontiersin.org

Proline-Pyrroline-5-Carboxylate (P5C) Cycle and its Regulatory Roles

The Proline-Pyrroline-5-Carboxylate (P5C) cycle is a key metabolic pathway that interconverts proline and glutamate, with P5C as a central intermediate. nih.govnih.gov This cycle is not a simple reversible reaction but involves two distinct enzymes: proline dehydrogenase/oxidase (PRODH/POX) in the mitochondria, which converts proline to P5C, and P5C reductase (PYCR) in the cytosol, which reduces P5C back to proline. nih.govresearchgate.net

This spatial separation of the enzymes allows the P5C cycle to function as a redox shuttle, transferring reducing or oxidizing potential between cellular compartments. nih.govresearchgate.net The conversion of proline to P5C by PRODH/POX is coupled to the reduction of FAD to FADH₂, which can then donate electrons to the mitochondrial electron transport chain, generating ATP and reactive oxygen species (ROS). nih.govnih.gov Conversely, the reduction of P5C to proline by PYCR utilizes NAD(P)H, thereby influencing the cellular NAD(P)+/NAD(P)H ratio. nih.govnih.gov

The P5C cycle plays a significant regulatory role in cellular metabolism by linking the tricarboxylic acid (TCA) cycle, the urea cycle, and proline metabolism. nih.gov It is involved in energy homeostasis, redox signaling, and the regulation of cell survival and apoptosis. nih.govcreative-proteomics.com Dysregulation of the P5C cycle has been implicated in various pathological conditions, including metabolic disorders and cancer. creative-proteomics.com

Physiological Functions of L-Proline

Contribution to Protein Structure and Stability (e.g., Collagen Triple Helix, β-turns)

L-proline's unique cyclic structure, with its secondary amine integrated into a pyrrolidine (B122466) ring, confers significant rigidity to the polypeptide backbone. nih.govresearchgate.net This structural constraint makes proline a critical component in the formation and stability of specific protein secondary structures.

Most notably, proline is a major constituent of collagen, the most abundant protein in mammals. drinkharlo.comnih.govwikipedia.org The collagen triple helix is composed of three polypeptide chains, each with a repeating Gly-X-Y sequence, where X is often proline and Y is frequently 4-hydroxyproline (B1632879) (Hyp), a post-translationally modified form of proline. nih.govwisc.edu The high content of proline and hydroxyproline (B1673980) residues is crucial for the stability of the collagen triple helix, preorganizing the individual strands into a polyproline II-type helical conformation. nih.govresearchgate.net The hydroxylation of proline to hydroxyproline, a reaction that requires vitamin C, further stabilizes the triple helix through stereoelectronic effects. nih.govwikipedia.org

Structural FeatureRole of L-Proline
Collagen Triple Helix The high content of proline and its hydroxylated form, hydroxyproline, is essential for the stability of the triple helix structure. drinkharlo.comnih.govresearchgate.net Proline's rigid ring structure helps to maintain the required helical conformation of the individual polypeptide chains. nih.gov
β-turns Proline is frequently found in β-turns, which are tight turns in the polypeptide chain that are crucial for the compact folding of globular proteins. researchgate.net Its unique structure facilitates the formation of these turns. researchgate.net

Role in Cell Metabolism and Physiology

L-proline is not only a building block of proteins but also an active participant in cellular metabolism and physiology, with roles in oxidative stress protection and redox balance. creative-proteomics.comnih.gov

Proline has been shown to protect cells against oxidative stress induced by various agents, including hydrogen peroxide and certain carcinogens. nih.gov This protective effect is attributed to several mechanisms. Proline can act as a direct scavenger of reactive oxygen species (ROS), and it can also help to stabilize proteins and antioxidant enzymes, thereby enhancing the cell's enzymatic antioxidant machinery. nih.govresearchgate.netmdpi.com

Protective MechanismResearch Findings
ROS Scavenging Proline has been shown to directly scavenge reactive oxygen species, although the exact mechanisms are still under investigation. nih.govresearchgate.net
Enzyme Stabilization Exogenous proline has been found to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase under stress conditions. researchgate.netmdpi.com
Glutathione (B108866) Pool Maintenance In the presence of oxidative stress, proline helps to maintain the intracellular levels of reduced glutathione (GSH) and the GSH/GSSG ratio. nih.gov

The metabolism of proline is intrinsically linked to the cellular balance of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and its phosphorylated form (NADP) in both their oxidized (NAD+, NADP+) and reduced (NADH, NADPH) states. nih.govd-nb.info

Proline biosynthesis from glutamate is an NADPH-dependent process. nih.govnih.gov Specifically, the enzyme pyrroline-5-carboxylate reductase (PYCR) utilizes NAD(P)H to reduce P5C to proline. nih.govd-nb.info This consumption of NADPH can influence the cellular NADP+/NADPH ratio. researchgate.netfrontiersin.org

Conversely, the degradation of proline back to glutamate involves two oxidative steps. The first, catalyzed by proline dehydrogenase (PRODH), reduces FAD to FADH₂. The second, catalyzed by P5C dehydrogenase (P5CDH), reduces NAD+ to NADH. d-nb.info The interplay between proline synthesis and degradation, therefore, directly impacts the cellular pools of these critical redox cofactors. nih.govd-nb.info This connection is vital for maintaining redox homeostasis, which is essential for numerous cellular processes, including energy production, biosynthetic pathways, and antioxidant defense. nih.govd-nb.info Recent studies have highlighted that mitochondrial NADP+ is essential for proline biosynthesis, and a deficiency in the enzyme that produces mitochondrial NADP+ (NADK2) leads to proline auxotrophy. nih.gov

Oxidative Stress Protection and Redox Balance
Glutathione (GSH) Synthesis and Reactive Oxygen Species (ROS) Reduction

L-proline plays a significant role in cellular redox homeostasis by contributing to the reduction of reactive oxygen species (ROS) and supporting the glutathione (GSH) antioxidant system. The accumulation of proline is associated with the enhanced activity of antioxidant enzymes. researchgate.net Studies have shown that proline can quench ROS as effectively as other scavengers like N-acetyl cysteine. researchgate.net One mechanism by which proline exerts its protective effect is by preserving the intracellular pool of glutathione, a critical antioxidant. Under conditions of oxidative stress induced by hydrogen peroxide (H₂O₂), the addition of L-proline helps maintain the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). nih.gov For instance, in cells subjected to H₂O₂ stress, 5 mM proline was able to maintain the GSH/GSSG ratio at 47 ± 11, effectively protecting the cell's redox status. nih.gov

This protective quality translates to increased cell viability under oxidative stress. Research across various mammalian cell lines demonstrates that proline supplementation significantly improves survival rates when cells are exposed to oxidative agents. nih.gov The secondary amine in proline's unique pyrrolidine ring is crucial for this antioxidant activity, allowing it to react with and stabilize free radicals. nih.govmdpi.com Proline metabolism itself is linked to ROS generation in mitochondria, which can act as a signaling mechanism; however, exogenous proline supplementation generally confers protection against oxidative damage. nih.gov

Table 1: Effect of L-Proline on Cell Survival Under Oxidative Stress (H₂O₂)

Cell LineH₂O₂ TreatmentConditionSurvival Rate (%)Source
HEK 2930.5 mM, 3 hControl (No Proline)39 nih.gov
HEK 2930.5 mM, 3 h+ 5 mM Proline77 nih.gov
HepG21 mM, 3 hControl (No Proline)~55 nih.gov
HepG21 mM, 3 h+ 5 mM Proline~77 nih.gov
HeLa1 mM, 3 hControl (No Proline)~55 nih.gov
HeLa1 mM, 3 h+ 5 mM Proline~77 nih.gov
BJAB2-2.5 mM, 3 hControl (No Proline)~50 nih.gov
BJAB2-2.5 mM, 3 h+ 5 mM Proline67 nih.gov
Jurkat2-2.5 mM, 3 hControl (No Proline)~50 nih.gov
Jurkat2-2.5 mM, 3 h+ 5 mM Proline76 nih.gov
Osmoprotection and Stress Adaptation

L-proline is a well-established osmoprotectant, accumulating in various organisms, particularly plants and bacteria, in response to environmental stressors such as drought, high salinity, and extreme temperatures. caymanchem.commdpi.comnih.gov As a compatible osmolyte, proline can accumulate to high concentrations in the cytoplasm without interfering with normal cellular metabolism. mdpi.comnih.gov This accumulation lowers the cellular water potential, helping to maintain turgor pressure and prevent water loss under hyperosmotic conditions. mdpi.com

The regulation of proline levels is tightly controlled at the transcriptional level. nih.gov During dehydration stress, the expression of genes for proline synthesis, such as Δ1-pyrroline-5-carboxylate synthetase (P5CS), is induced, while the expression of genes for proline degradation, like proline dehydrogenase (ProDH), is inhibited. nih.gov This coordinated regulation ensures rapid proline accumulation to protect cellular structures and maintain membrane integrity. mdpi.comnih.gov Beyond its role in osmotic adjustment, proline also acts as a chemical chaperone, stabilizing proteins and protecting them from denaturation caused by stress. frontiersin.org

Cell Signaling and Gene Expression Regulation

L-proline is not merely a metabolite or a structural component but also an active signaling molecule that modulates various cellular pathways and regulates gene expression. In embryonic stem cells (ESCs), L-proline has been shown to activate the mTOR signaling pathway and induce differentiation. medchemexpress.com It can also drive naïve mouse ESCs toward an early primitive ectoderm-like state by influencing a complex signaling network that includes the Mapk, Fgfr, Pi3k, and mTor pathways. researchgate.net Specifically, L-proline can induce the phosphorylation of Erk and Smad2 proteins, key components of the FGF and TGF-β signaling pathways, respectively. researchgate.net

Furthermore, proline metabolism is intertwined with cellular redox signaling. The oxidation of proline in the mitochondria can lead to the production of ROS, which, at low levels, can function as second messengers to activate signaling cascades involved in apoptosis, tumor suppression, or cell survival. nih.gov In plants, proline has been linked to the epigenetic regulation of gene expression, potentially affecting flowering time by modulating the expression of key regulatory genes like FLOWERING LOCUS C (FLC). mdpi.com This suggests that proline, by influencing the cellular redox state, may impact enzymes involved in DNA methylation and histone modification. mdpi.com

Nutrient Adaptation and Cell Survival

L-proline metabolism is a key factor in cellular adaptation to nutrient availability and contributes significantly to cell survival. Under nutrient-depleted conditions, the catabolism of proline can serve as an important energy source. The oxidation of a single molecule of L-proline to glutamate can yield approximately 30 ATP equivalents, providing vital energy for cellular functions when other substrates are scarce. nih.gov This metabolic flexibility is crucial for cell survival.

Proline's role in promoting cell survival extends to its ability to protect against various stressors. As detailed previously, its antioxidant properties enhance resistance to oxidative stress. nih.govresearchgate.net Studies in Escherichia coli have shown that proline metabolism increases tolerance to H₂O₂ exposure, and this protective effect is dependent on the proline utilization A (PutA) flavoenzyme. researchgate.net In mammalian cells, proline has been observed to inhibit apoptosis induced by toxins by downregulating the expression of pro-apoptotic factors. medchemexpress.com It is also used in cell culture media to support the growth and maintenance of various cell types, including hematopoietic cells and primary hepatocytes. sigmaaldrich.com

Wound Healing and Tissue Repair

L-proline is fundamentally important for wound healing and tissue repair, primarily due to its role as a major component of collagen. caringsunshine.comdrugbank.comnih.gov Collagen is the principal structural protein in the extracellular matrix, providing strength and integrity to connective tissues like skin, tendons, and bones. caringsunshine.comcaringsunshine.com Adequate availability of proline is a rate-limiting step for collagen synthesis. caringsunshine.comcaringsunshine.com

During the healing process, proline contributes to the synthesis of new collagen fibers, which is essential for wound contraction, epithelialization, and restoring tensile strength to the injured tissue. researchgate.netnih.gov Animal studies have demonstrated that the administration of L-proline can significantly accelerate wound healing. nih.govergo-log.com Both topical and oral administration have been shown to be effective, with topical application often yielding faster results in augmenting the rate of wound closure and epithelial regeneration. nih.govergo-log.com The increased collagen synthesis is reflected in higher levels of total protein and collagen in the granulation tissue of proline-treated wounds. nih.gov

Table 2: Influence of L-Proline Administration on Wound Healing in Rats

ParameterControl GroupOral L-Proline GroupTopical L-Proline GroupSource
Period of Epithelialization (Days)~21~15~10 ergo-log.com
Wound Contraction on Day 8 (% of original size)Data not specifiedSignificantly higher than controlSignificantly higher than oral and control nih.gov
Collagen Content in Granulation Tissue (Day 8)BaselineIncreasedSignificantly increased nih.gov
Tensile StrengthBaselineIncreasedSignificantly increased nih.gov
Immune Responses

L-proline and proline-rich proteins are involved in modulating immune responses. Proline can act in concert with other amino acids like arginine and glutamine to enhance protein synthesis, which is vital for the proliferation and function of immune cells. researchgate.net It is also a precursor for polyamines, which are key regulators of cell proliferation and differentiation, including within the immune system. researchgate.net

A significant role for proline in immunity is seen in the function of proline-rich antimicrobial peptides (PrAMPs). frontiersin.org These peptides are a component of the innate immune system in insects and mammals and serve as a first line of defense against infections. frontiersin.org PrAMPs are effective against various bacteria by entering the bacterial cytoplasm and inhibiting protein synthesis through binding to ribosomes. frontiersin.org Furthermore, emerging research suggests proline can regulate allergic responses. In a cell culture model using mouse spleen cells, proline treatment was found to down-regulate the expression of Th2 cytokines (IL-4, IL-13), which are associated with allergic inflammation, while up-regulating Treg cytokines (IL-10, TGF-β) that promote immune tolerance. nih.gov

L-Proline in Disease Mechanisms and Therapeutic Implications

The metabolism of L-proline is a double-edged sword in the context of human health and disease. While essential for normal physiology, dysregulation of proline metabolism is implicated in several pathological conditions. High concentrations of proline can be neurotoxic and are associated with neurological problems. researchgate.net

In cancer biology, proline metabolism plays a complex role. The gene encoding proline oxidase (POX/PRODH), the first enzyme in proline catabolism, is induced by the tumor suppressor p53. nih.gov The resulting increase in proline oxidation generates ROS, which can trigger mitochondria-mediated apoptosis, thereby suppressing tumor growth. nih.govnih.gov However, in other contexts, cancer cells can become dependent on proline for proliferation and survival. frontiersin.org Metastatic cancer cells, for instance, may engage in the degradation of the extracellular matrix (which is rich in proline) to use it as an energy source for invasion and growth. frontiersin.org

Dysfunctional proline metabolism is also linked to fibrotic diseases, where excessive collagen deposition is a key feature. Given proline's central role in collagen synthesis, targeting its metabolism could be a therapeutic avenue. frontiersin.org Conversely, the protective roles of proline against oxidative stress and its importance in tissue repair suggest therapeutic potential. Enhancing proline availability could support healing in chronic wounds or recovery from surgery. caringsunshine.comcaringsunshine.com Moreover, its ability to modulate immune responses opens possibilities for its use in managing allergic or inflammatory conditions. nih.gov

Dysregulation of Proline Metabolism in Pathological Conditions

The metabolism of proline, a nonessential amino acid, is increasingly recognized for its significant role in various pathological states. nih.gov Dysregulation of the intricate pathways of proline synthesis and degradation has been implicated in the progression of several diseases, including cancer, fibrosis, and a range of metabolic and psychiatric disorders. nih.govnih.gov This section will delve into the specific alterations in proline metabolism observed in these conditions and their contributions to disease pathogenesis.

Proline metabolism plays a critical role in the complex landscape of cancer biology, influencing both the cancer cells themselves and the surrounding tumor microenvironment (TME). nih.gov Cancer cells exhibit a reprogrammed metabolism to fuel their uncontrolled growth and proliferation. frontiersin.orgnih.gov In this context, proline metabolism is linked to pathways of energy production, redox balance, and anaplerosis (the replenishment of metabolic intermediates). frontiersin.orgnih.gov

One of the key roles of proline in cancer is its contribution to collagen synthesis. frontiersin.org Cancer-associated fibroblasts (CAFs) within the TME exhibit high rates of proline biosynthesis to support the production of collagen, a major component of the extracellular matrix (ECM). nih.govunimi.it This increased collagen deposition can remodel the TME, promoting cancer cell invasiveness and metastatic spread. nih.govfrontiersin.orgunimi.it Impairing proline metabolism in CAFs has been shown to reduce collagen deposition and subsequently hinder tumor growth and metastasis. nih.govunimi.it

Furthermore, the degradation of proline, catalyzed by the enzyme proline dehydrogenase/proline oxidase (PRODH/POX), generates reactive oxygen species (ROS). nih.govnih.gov While high levels of ROS can be detrimental, at controlled levels, they can act as signaling molecules. nih.gov In the TME, the rate of proline metabolism and the resulting ROS levels can influence the production and release of cytokines from cancer cells, contributing to an immune-permissive environment that allows cancer cells to evade the host's immune system. nih.govunimi.it The enzyme PRODH/POX, which initiates proline catabolism, can function as a tumor suppressor, and its expression is often downregulated in tumors. nih.gov

FeatureRole of Proline Metabolism in Cancer
Cancer Cell Proliferation Proline metabolism supports energy production and redox balance required for rapid cell division. nih.govfrontiersin.org
Collagen Synthesis Cancer-associated fibroblasts utilize proline to produce excess collagen, remodeling the extracellular matrix. nih.govunimi.it
Tumor Microenvironment Influences cytokine production and immune evasion through the regulation of reactive oxygen species. nih.govunimi.it
Metastasis Altered proline metabolism and collagen deposition contribute to the spread of cancer cells. nih.govfrontiersin.org

The dysregulation of proline metabolism is a key factor in the development of fibrosis, a condition characterized by the excessive deposition of collagen and other extracellular matrix components in tissues, leading to organ dysfunction. nih.govresearchgate.net This pathological process is driven by the sustained activation of myofibroblasts, which are the primary producers of collagen. nih.gov The synthesis of collagen requires a substantial amount of proline. nih.govresearchgate.net

Transforming growth factor-beta (TGF-β) is a potent profibrotic cytokine that stimulates myofibroblast differentiation and collagen production. nih.govfrontiersin.org Studies have shown that TGF-β promotes the biosynthesis of proline from glutamine. nih.gov This increased proline synthesis serves as a crucial source for the heightened demand for collagen production during fibrosis. nih.gov Consequently, targeting the pathways of proline biosynthesis has emerged as a potential therapeutic strategy for fibrotic diseases. researchgate.net

In addition to fibrosis, alterations in proline metabolism have been observed in various metabolic disorders. Increased plasma proline levels have been noted in patients with type 2 diabetes, obesity, and insulin (B600854) resistance. nih.gov While the precise mechanisms linking elevated proline to these conditions are still under investigation, it highlights the broader role of proline metabolism in maintaining metabolic homeostasis. nih.gov

ConditionLink to Dysregulated Proline Metabolism
Fibrosis Excessive collagen deposition is fueled by increased proline biosynthesis, often stimulated by factors like TGF-β. nih.govresearchgate.netnih.gov
Type 2 Diabetes Elevated plasma proline levels have been observed in individuals with this condition. nih.gov
Obesity Increased plasma proline has been associated with obesity. nih.gov
Insulin Resistance Altered proline metabolism is linked to insulin resistance. nih.gov

Hyperprolinemia is a metabolic disorder characterized by abnormally high levels of proline in the blood. medlineplus.gov There are two distinct types, each resulting from a deficiency in a specific enzyme involved in proline catabolism. nih.govmetabolicsupportuk.org

Hyperprolinemia Type I (HPI) is caused by a deficiency of the enzyme proline oxidase (POX), also known as proline dehydrogenase (PRODH). nih.govrarediseases.org This enzyme is responsible for the initial step in proline degradation, converting proline to Δ-1-pyrroline-5-carboxylate (P5C). metabolicsupportuk.org The gene encoding PRODH is located on chromosome 22q11.2. nih.gov In HPI, blood proline levels are typically 3 to 10 times higher than normal. medlineplus.gov Many individuals with HPI are asymptomatic; however, some may present with seizures, intellectual disability, or other neurological or psychiatric problems. medlineplus.govnih.gov

Hyperprolinemia Type II (HPII) results from a deficiency of the enzyme Δ-1-pyrroline-5-carboxylate dehydrogenase (P5CDH). nih.govmetabolicsupportuk.org This enzyme catalyzes the subsequent step in proline breakdown, converting P5C to glutamate. metabolicsupportuk.org The gene for P5CDH, ALDH4A1, is located on chromosome 1. nih.gov HPII is characterized by proline levels that are 10 to 15 times higher than normal, along with the accumulation and excretion of P5C in the urine. medlineplus.govresearchgate.net Individuals with HPII are more likely to exhibit symptoms such as seizures and intellectual disability compared to those with HPI. medlineplus.govmetabolicsupportuk.org

FeatureHyperprolinemia Type IHyperprolinemia Type II
Deficient Enzyme Proline Oxidase (POX/PRODH) nih.govrarediseases.orgΔ-1-pyrroline-5-carboxylate Dehydrogenase (P5CDH) nih.govmetabolicsupportuk.org
Gene PRODH (22q11.2) nih.govALDH4A1 (1p36) nih.gov
Blood Proline Levels 3-10 times normal medlineplus.gov10-15 times normal medlineplus.gov
Urinary P5C Absent researchgate.netPresent researchgate.net
Common Symptoms Often asymptomatic, but can include seizures, intellectual disability. medlineplus.govnih.govMore likely to have seizures, intellectual disability. medlineplus.govmetabolicsupportuk.org

Velo-Cardio-Facial Syndrome (VCFS), also known as DiGeorge Syndrome or 22q11.2 deletion syndrome, is a genetic disorder caused by a microdeletion on chromosome 22. nih.govrarechromo.orgfaces-cranio.org This deleted region contains several genes, including the PRODH gene, which encodes the enzyme proline dehydrogenase. nih.gov Consequently, individuals with VCFS have only one copy of the PRODH gene, which can lead to impaired proline metabolism and subsequent hyperprolinemia. nih.govresearchgate.net

The clinical presentation of VCFS is highly variable and can include a wide range of physical and developmental features, such as congenital heart defects, palate abnormalities, characteristic facial features, and immune system deficits. nih.govclevelandclinic.orgcincinnatichildrens.org Additionally, individuals with VCFS have a significantly increased risk for psychiatric disorders, most notably schizophrenia. nih.gov The link between the PRODH gene deletion, elevated proline levels, and the neuropsychiatric phenotype of VCFS is an area of active research. researchgate.netnih.gov It is hypothesized that altered proline levels may affect neurotransmission and brain function, contributing to the cognitive and behavioral challenges seen in this syndrome. nih.gov

A growing body of evidence suggests a link between dysregulated proline metabolism and schizophrenia, a complex neuropsychiatric disorder. nih.govaginganddisease.org This connection is partly informed by the increased prevalence of schizophrenia in individuals with VCFS, who have a deletion of the PRODH gene. nih.gov

Research has identified specific variations, or mutations, in the PRODH gene that may confer a higher risk for schizophrenia. nih.govresearchgate.net One such variant is the L441P missense mutation, where a leucine (B10760876) amino acid is replaced by a proline at position 441 of the PRODH enzyme. researchgate.netoup.com This mutation has been detected in some schizophrenic patients and is associated with increased plasma proline levels. nih.govresearchgate.net Studies have shown that the presence of the L441P variant, particularly in a homozygous state (present on both copies of the gene), can lead to severe type I hyperprolinemia with neurological manifestations. nih.gov The severity of hyperprolinemia appears to depend on the nature and number of genetic "hits" affecting the PRODH gene. nih.govresearchgate.net These findings suggest that type I hyperprolinemia is present in a subset of individuals with schizophrenia and that altered proline metabolism may play a role in the pathophysiology of the disorder. nih.govresearchgate.net

Proline in Pathogen and Host Interactions

Proline metabolism is a critical factor in the complex interplay between pathogenic microorganisms and their hosts. nih.govnih.gov The ability of pathogens to acquire and utilize amino acids from their host environment is essential for their survival, proliferation, and virulence. nih.gov Proline, in particular, serves multiple roles for various pathogens.

For some bacteria and protozoan pathogens, proline is not only a building block for protein synthesis but also a vital source of carbon, nitrogen, and energy. nih.govnih.gov Certain pathogens have evolved mechanisms to exploit proline as a respiratory substrate, while others utilize it for protection against various stresses encountered within the host, such as oxidative stress. nih.gov The disruption of proline uptake or metabolism has been shown to significantly reduce the virulence of some pathogens, indicating that these pathways are potential targets for the development of new antimicrobial strategies. nih.govnih.gov

The role of proline metabolism also extends to the host's defense mechanisms. In plants, for instance, the proline-P5C cycle is involved in the hypersensitive response, a form of programmed cell death that helps to confine the spread of pathogens. frontiersin.org This highlights the dual role of proline metabolism in both pathogenic offense and host defense. Understanding the specific mechanisms by which pathogens utilize proline during infection is crucial for developing therapeutic interventions that can disrupt these processes without causing significant off-target effects in the host. nih.govnih.gov

Proline as a Carbon, Nitrogen, or Energy Source for Pathogens

For many pathogenic organisms, the ability to acquire and utilize amino acids from their host is critical for survival and proliferation. L-proline, in particular, serves as a significant source of carbon, nitrogen, and energy for a variety of bacterial and protozoan pathogens. nih.govnih.gov The oxidative metabolism of proline allows these pathogens to support their growth and meet their energy demands within the host environment. nih.gov The specific role of proline during an infection is contingent on the physiological interplay between the host and the pathogen. nih.govnih.gov

Pathogens have developed mechanisms to sense and utilize L-proline present in the host's blood. This not only provides an energy source but also acts as a signal, activating virulence factors necessary for adapting to the host environment. malariaworld.org For instance, in some bacteria, proline catabolic genes are influenced by global carbon and nitrogen regulatory mechanisms, enabling the pathogen to efficiently exploit available nutrient sources. nih.gov The metabolism of proline can support respiratory activity, which is crucial for the metabolic shifts that favor the production of antibiotics in certain bacteria. nih.gov Research has shown that Escherichia coli can effectively use L-proline as a sole nitrogen source under aerobic conditions. microbiojournal.com Similarly, Candida albicans is capable of using proline as a sole source of both carbon and nitrogen. researchgate.net

Table 1: Pathogen Utilization of L-Proline

Pathogen Type Role of L-Proline Reference
Bacteria Carbon, nitrogen, and energy source. nih.gov nih.gov
Protozoa Carbon, nitrogen, and energy source. nih.gov nih.gov
Escherichia coli Sole nitrogen source (aerobic conditions). microbiojournal.com microbiojournal.com
Candida albicans Sole carbon and nitrogen source. researchgate.net researchgate.net
Trypanosoma cruzi Energy source for host cell invasion, increasing infectivity. malariaworld.org malariaworld.org
Proline's Role in Pathogen Stress Protection and Virulence

Beyond its role as a nutrient, L-proline is a crucial molecule for protecting pathogens against various environmental stresses encountered within the host. As a compatible osmolyte, proline helps pathogens survive osmotic challenges, such as those found in the urinary tract for uropathogens. nih.govmalariaworld.org Accumulation of proline has been shown to increase tolerance to osmotic stress in bacteria like Salmonella typhimurium. nih.gov In E. coli, proline is important for tolerating the high osmotic and urea stress of urine. nih.gov

Neurobiological Functions and Disorders

In the central nervous system (CNS), L-proline is involved in the modulation of neurotransmission and has been implicated in both normal brain function and various neurological and psychiatric disorders. nih.govnih.gov

Regulation of Glutamatergic Neurotransmission

L-proline plays a significant role in regulating glutamatergic neurotransmission, the primary excitatory signaling pathway in the brain. uni-bonn.denih.gov It can modulate the activity of key glutamate receptors, including N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. uni-bonn.denih.gov The neuronal high-affinity L-proline transporter (PROT), found in subpopulations of glutamatergic neurons, is responsible for the reuptake of L-proline from the synaptic cleft, thereby controlling its extracellular levels and fine-tuning glutamatergic signaling. uni-bonn.denih.gov

Dysregulation of proline metabolism can lead to altered glutamatergic neurotransmission. nih.gov For example, high levels of L-proline can be converted into the neurotransmitter L-glutamate. researchgate.netfrontiersin.org An excess of glutamate can lead to excitotoxicity, a process that damages and kills nerve cells. researchgate.netfrontiersin.org Proline is a metabolic precursor to glutamate, and its catabolism is directly linked to glutamate production within the mitochondria. nih.govnih.gov

Table 2: L-Proline's Influence on Glutamatergic System Components

Component Effect of L-Proline Reference
NMDA Receptors Direct activation at elevated concentrations. nih.gov nih.gov
AMPA Receptors Direct activation at elevated concentrations. nih.gov nih.gov
L-Proline Transporter (PROT) Regulates L-proline levels at glutamatergic synapses. uni-bonn.denih.gov uni-bonn.denih.gov
Glutamate Synthesis Proline is a metabolic precursor to glutamate. nih.govnih.gov nih.govnih.gov
Impact on Neural Plasticity and Cognitive Function

The modulation of glutamatergic neurotransmission by L-proline has direct implications for neural plasticity, the brain's ability to change and adapt, which is fundamental for learning and memory. nih.gov Studies in animal models have indicated that L-proline influences cognitive function and behavior. nih.gov Dysregulated levels of L-proline have been associated with deficits in learning and memory. nih.gov For instance, mice lacking the PROT transporter, and therefore having altered proline levels, exhibit changes in learning abilities. uni-bonn.de

Hyperprolinemia, a metabolic disorder characterized by elevated L-proline levels, has been linked to neurological and psychiatric disorders, including schizophrenia. nih.govnih.gov The accumulation of proline in the brain can disrupt normal neuronal function and contribute to cognitive impairments. nih.govcambridge.org

Prevention of Endoplasmic Reticulum Stress (e.g., in Microglial Cells)

The endoplasmic reticulum (ER) is a critical organelle for protein folding and processing. When misfolded proteins accumulate, it leads to a condition known as ER stress, which can trigger cell death. L-proline has been shown to play a protective role against ER stress. nih.govpsu.edu

In the context of the central nervous system, this protective effect is particularly relevant for microglial cells, the primary immune cells of the brain. A study investigating the effects of L-azetidine-2-carboxylic acid (AZE), a toxic analogue of L-proline, on microglial cells found that AZE induced significant ER stress, leading to microglial activation and death. nih.govmdpi.com Co-administration of L-proline was able to almost completely prevent these detrimental effects. nih.gov L-proline supplementation was found to attenuate the increased expression of unfolded protein response (UPR) genes, which are markers of ER stress. mdpi.com This suggests that L-proline is crucial for mitigating ER stress and protecting microglial cells from damage. nih.govmdpi.com

Pharmaceutical and Drug Discovery Research Involving L Proline Hydrochloride

L-Proline and its Derivatives in Pharmaceutical Development

The application of L-proline and its analogs is extensive, ranging from their use as foundational scaffolds to their incorporation into complex therapeutic modalities.

Building Block for Bioactive Molecules and Chiral Intermediates

L-proline and its derivatives are crucial building blocks in the synthesis of numerous pharmaceutical compounds. Their rigid, cyclic structure provides a unique scaffold that can be functionalized to create a diverse range of bioactive molecules. As a chiral molecule, L-proline is an essential starting material for the enantioselective synthesis of complex chiral drugs, ensuring the production of the desired stereoisomer with high purity. This is critical as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles. L-proline derivatives are also employed as organocatalysts in various chemical transformations, facilitating the synthesis of chiral molecules with high efficiency and stereoselectivity.

Design of Protease Inhibitors (e.g., Cysteine and Cathepsin Inhibitors)

L-proline derivatives have been extensively utilized in the design of protease inhibitors, a class of drugs that target enzymes responsible for protein degradation. Specifically, proline-based compounds have shown significant potential as inhibitors of cysteine proteases and cathepsins. For instance, L-Proline tert-butyl ester hydrochloride is a biologically active compound that has demonstrated inhibitory activity against cysteine and cathepsins, making it a valuable tool in the research and development of protease inhibitors. The design of these inhibitors often involves creating molecules that mimic the natural substrates of the target proteases, with the proline scaffold providing the necessary structural framework for effective binding to the enzyme's active site. Research has focused on synthesizing proline analogues as potent and selective inhibitors for specific cathepsins, such as cathepsin K and cathepsin S, which are implicated in various diseases.

L-Proline Derivative Target Protease(s) Significance in Drug Discovery
L-Proline tert-butyl ester hydrochlorideCysteine proteases, CathepsinsServes as a research tool and potential scaffold for developing therapeutic protease inhibitors.
Proline-based peptidomimeticsCathepsin KInvestigated for the treatment of osteoporosis due to Cathepsin K's role in bone matrix degradation. researchgate.net
Proline analoguesCathepsin SExplored as potential therapeutic agents for autoimmune diseases. nih.gov

Synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs (e.g., via Linkers like cis-4-Hydroxy-L-Proline hydrochloride)

A significant advancement in targeted cancer therapy involves the use of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). L-proline derivatives, such as cis-4-Hydroxy-L-proline hydrochloride, play a crucial role as linkers in the synthesis of these complex molecules. medchemexpress.commedchemexpress.comresearchgate.netnih.gov In ADCs, the linker connects a potent cytotoxic drug to an antibody that specifically targets cancer cells. medchemexpress.com Similarly, in PROTACs, the linker joins a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.com The chemical properties of the linker, often influenced by the proline derivative, are critical for the stability of the ADC or PROTAC in circulation and for the efficient release of the payload or proper orientation of the PROTAC at the target site.

Therapeutic Modality L-Proline Derivative Used Role of the Derivative
Antibody-Drug Conjugates (ADCs)cis-4-Hydroxy-L-proline hydrochlorideServes as a cleavable linker to connect the antibody to the cytotoxic drug. medchemexpress.commedchemexpress.comresearchgate.netnih.gov
PROTACscis-4-Hydroxy-L-proline hydrochlorideActs as a PEG-based linker to connect the target protein ligand and the E3 ubiquitin ligase ligand. medchemexpress.commedchemexpress.com

Anti-Tubercular Agents (e.g., Hydrazide-hydrazones containing L-proline)

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of novel anti-tubercular agents. Hydrazide-hydrazone derivatives have been identified as a promising class of compounds with antimycobacterial activity. mdpi.com Research in this area has explored the synthesis of various hydrazide-hydrazones, with some studies incorporating amino acid moieties, including L-proline, to enhance their therapeutic potential. mdpi.com The inclusion of L-proline in these structures can influence their physicochemical properties, such as solubility and cell permeability, which are critical for their effectiveness against the tough cell wall of Mycobacterium tuberculosis. While the direct synthesis of L-proline-containing hydrazide-hydrazones for anti-tubercular activity is an area of ongoing research, the broader class of hydrazones has shown activity against non-replicating Mycobacterium tuberculosis, a key target for shortening tuberculosis treatment regimens. nih.gov

Anti-Tumor Compounds (e.g., Fap-activated)

Fibroblast activation protein (FAP) is a serine protease that is overexpressed in the stroma of many types of cancer, making it an attractive target for cancer therapy. One strategy involves the development of FAP-activated prodrugs, which are inactive compounds that are converted into their active, cytotoxic form by the enzymatic activity of FAP in the tumor microenvironment. L-Proline derivatives are key components in the design of these prodrugs. For instance, L-Proline 4-methoxy-β-naphthylamide hydrochloride is used in the preparation of Fap-activated anti-tumor compounds. medchemexpress.commedchemexpress.comantpedia.comchemimpex.com The proline residue is recognized and cleaved by FAP, leading to the release of the active drug specifically at the tumor site, thereby minimizing systemic toxicity. This targeted approach holds significant promise for improving the efficacy and safety of cancer chemotherapy.

Non-Steroidal Anti-Inflammatory Drug (NSAID) Cocrystals with L-Proline

The formation of cocrystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, has emerged as a significant strategy in pharmaceutical sciences to improve the physicochemical properties of active pharmaceutical ingredients (APIs). L-proline has been investigated as a coformer with non-steroidal anti-inflammatory drugs (NSAIDs), many of which are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, characterized by low solubility and high permeability. newdrugapprovals.orgresearchgate.net

Research has demonstrated that forming cocrystals of NSAIDs with L-proline can lead to significant improvements in their solubility and other physicochemical properties. newdrugapprovals.orgresearchgate.net For instance, a zwitterionic cocrystal of diclofenac (B195802) and L-proline was developed and shown to have a solubility 7.5 times higher than that of diclofenac acid alone. nih.gov This enhancement in aqueous solubility is a critical factor in improving the bioavailability of orally administered drugs. newdrugapprovals.orgresearchgate.net

The mechanism behind this improved solubility lies in the formation of new crystalline structures with different lattice energies and solvation properties compared to the parent drug. newdrugapprovals.orgresearchgate.net In the case of the diclofenac-L-proline cocrystal, the interaction involves hydrogen bonding between the carboxylic acid of the NSAID and the amine group of L-proline. newdrugapprovals.orgresearchgate.net This alteration at the molecular level translates to more favorable interactions with water molecules, leading to increased solubility. nih.gov

The table below summarizes the findings of a study on NSAID-L-proline cocrystals.

NSAIDCo-formerOutcomeReference
Mefenamic acidL-prolineNo cocrystal formation observed under the tested conditions. newdrugapprovals.orgresearchgate.net
KetoprofenL-prolineNo cocrystal formation observed under the tested conditions. newdrugapprovals.orgresearchgate.net
Diclofenac acidL-prolineSuccessful formation of a new crystalline phase, indicating a cocrystal. newdrugapprovals.orgresearchgate.net

Chiral Substrate in Total Synthesis of Pharmaceuticals (e.g., Daridorexant)

L-proline and its derivatives are valuable chiral building blocks in the asymmetric synthesis of complex pharmaceutical compounds. The inherent chirality of L-proline allows for the stereospecific construction of molecules, which is crucial for their pharmacological activity and safety.

A notable example is the use of a derivative of L-proline in the synthesis of Daridorexant, a dual orexin (B13118510) receptor antagonist used for the treatment of insomnia. newdrugapprovals.org The synthesis of a key intermediate for Daridorexant, (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid, starts from 2-Methyl-L-proline hydrochloride. newdrugapprovals.org This highlights the role of L-proline derivatives as a foundational chiral scaffold upon which the more complex structure of the final drug is built. The rigid, cyclic structure of proline provides a well-defined stereochemical framework that is carried through the synthetic sequence.

Structure-Activity Relationship Studies and Drug Design

The unique conformational properties of L-proline play a significant role in determining the structure, and therefore the function, of peptides and proteins. This makes it a focal point in structure-activity relationship (SAR) studies and rational drug design.

Analysis of Proline Residues in Peptide Stability and Biological Activity

Furthermore, the substitution of other amino acids with proline can be used to investigate the conformational requirements for biological activity. For example, studies on α-helical peptides have shown that the introduction of proline residues, which act as helix breakers, can modulate their antimicrobial and hemolytic activities. researchgate.net As the number of proline residues increases, the helicity of the peptides decreases, which in turn affects their ability to interact with and disrupt cell membranes. researchgate.net

The cis-trans isomerization of the peptide bond preceding a proline residue is another critical factor influencing peptide and protein structure and function. mdpi.com This isomerization can act as a molecular switch, regulating biological processes. researchgate.net

Impact of Proline's Cyclic Conformation on Protein Folding and Interaction

However, the same rigidity can also slow down the folding process because the peptide bond preceding proline can exist in either a cis or trans conformation, and the isomerization between these two states can be a rate-limiting step. researchgate.net

Proline-rich regions in proteins are frequently involved in protein-protein interactions. The polyproline II (PPII) helix, a unique secondary structure adopted by sequences of consecutive proline residues, serves as a recognition motif for various protein domains. researchgate.net This highlights the importance of proline's conformation in mediating cellular signaling and other biological events.

Enzyme Kinetics and Inhibition Studies

L-proline and its analogs are integral to the study of enzyme kinetics and the design of enzyme inhibitors due to their specific interactions with various enzymes. The conformational rigidity and unique chemical nature of the proline ring make it a valuable tool for probing enzyme active sites and mechanisms.

In the context of enzyme kinetics, L-proline serves as a substrate for enzymes such as proline dehydrogenase (PRODH), which catalyzes the first step in proline catabolism. Studies on the kinetics of this enzyme are crucial for understanding metabolic pathways and their role in diseases like cancer.

Furthermore, L-proline and its derivatives have been explored as inhibitors of various enzymes. The pyrrolidine (B122466) ring of proline can serve as a scaffold for the design of peptidomimetics that target proteolytic enzymes. For example, proline analogs have been investigated as inhibitors of proline-specific enzymes, and the stereochemistry of the proline ring (L- vs. D-proline) can have a significant impact on the inhibitory activity. In a study on the inhibition of PruA, a Δ¹-pyrroline-5-carboxylate dehydrogenase, L-proline was found to act as a competitive inhibitor.

The development of proline-based inhibitors is a key area of research in medicinal chemistry, with applications in targeting enzymes involved in a range of diseases.

Investigation of Proline Metabolic Enzymes (e.g., Proline Oxidase)

A cornerstone of drug discovery is the detailed characterization of target enzymes. In the context of proline metabolism, L-proline (provided as L-proline hydrochloride) is indispensable for studying the kinetics and function of key enzymes like proline dehydrogenase (PRODH), also known as proline oxidase (POX). This mitochondrial flavoenzyme catalyzes the first and rate-limiting step in proline degradation, converting proline to Δ¹-pyrroline-5-carboxylate (P5C). nih.govunl.edu Understanding its mechanism is crucial for developing modulators of its activity.

Research in this area often involves in vitro enzymatic assays where L-proline is the substrate. The activity of PRODH can be monitored using several spectrophotometric methods. For instance, one common assay measures the proline-dependent reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP). nih.govsunlongbiotech.com Another method follows the reduction of NAD+ to NADH at a wavelength of 340 nm, which is coupled to the enzymatic reaction. profacgen.com

Kinetic studies using L-proline have been fundamental in characterizing PRODH from various organisms, including bacteria like Escherichia coli. nih.gov These investigations determine key enzymatic parameters such as the Michaelis constant (Km) for proline and the catalytic rate (kcat). For example, steady-state kinetic analysis of E. coli's multifunctional Proline Utilization A (PutA) protein, which contains the PRODH domain, revealed a Km value of 42 mM for proline when using Coenzyme Q₁ as the electron acceptor. nih.gov Such data are vital for understanding the enzyme's efficiency and how it might be targeted by inhibitors.

Table 1: Methods for Investigating Proline Dehydrogenase (PRODH) Activity Using L-Proline as a Substrate
MethodPrincipleMonitored ParameterTypical Substrate ConcentrationReference
DCPIP Reduction AssayPRODH-catalyzed proline dehydrogenation is coupled to the reduction of DCPIP via an electron acceptor like phenazine (B1670421) methosulfate (PMS).Decrease in absorbance at 600 nm.Variable, often in the millimolar (mM) range. nih.govsunlongbiotech.com
NAD⁺ Reduction AssayThe dehydrogenation of proline is coupled to the reduction of NAD⁺ to NADH.Increase in absorbance at 340 nm.Variable, often in the millimolar (mM) range. profacgen.com
Coupled Enzyme AssayThe product of PRODH, P5C, is further converted by P5C dehydrogenase (P5CDH), which reduces NAD⁺. The overall reaction from proline to glutamate (B1630785) is monitored.Increase in absorbance at 340 nm (NADH production).Variable, used to reconstitute the pathway in vitro. nih.govnih.gov
Steady-State Kinetics with Quinone AnalogsPRODH activity is measured by following the reduction of a quinone electron acceptor (e.g., Coenzyme Q₁).Decrease in quinone absorbance at its λmax (e.g., 278 nm for CoQ₁).5-200 mM for proline. nih.gov

Development of Specific Inhibitors Targeting Proline Metabolism in Pathogens

The proline metabolic pathway is essential for the viability, differentiation, and stress resistance of several significant human pathogens, making it an attractive target for novel antimicrobial drug development. nih.govfrontiersin.orgnih.gov L-proline hydrochloride is used in this research as the substrate to test the efficacy of potential inhibitors against key metabolic enzymes or transport systems.

Trypanosoma cruzi The protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, relies heavily on L-proline for energy production, differentiation, and host cell invasion. frontiersin.orgnih.gov This dependency has spurred research into inhibitors of proline uptake and metabolism. Scientists have designed and synthesized a series of 1,2,3-triazolyl-proline derivatives as potential inhibitors of the parasite's proline transporters. frontiersin.org In these studies, the uptake of radiolabeled L-proline is measured in the presence and absence of the candidate inhibitors to determine their potency. The discovery of a novel D, L-proline transporter (TcAAAP069) has further highlighted this pathway as a viable drug target, as parasites overexpressing this transporter show increased resistance to trypanocidal drugs. nih.gov

Mycobacterium tuberculosis The bacterium responsible for tuberculosis, Mycobacterium tuberculosis (Mtb), utilizes proline as a source of carbon and nitrogen, particularly under conditions of nutrient starvation or hypoxia that mimic the host environment. nih.gov The enzymes of the proline utilization pathway, proline dehydrogenase (PruB) and Δ¹-pyrroline-5-carboxylate dehydrogenase (PruA), are essential for the replication of pathogenic Mtb and are considered promising therapeutic targets. nih.govnih.gov Research has focused on characterizing these enzymes to enable the design of specific inhibitors. Functional studies have reconstituted the Mtb proline-to-glutamate pathway in vitro using recombinant PruA and PruB with L-proline as the starting substrate. nih.gov Kinetic characterization of these enzymes, including determining their affinity for proline, provides the basis for screening compound libraries to identify molecules that can block this vital metabolic route. nih.gov

Table 2: Targeting Proline Metabolism in Pathogens
PathogenMetabolic TargetRole of L-Proline in ResearchSignificanceReference
Trypanosoma cruziProline Transporters (e.g., TcAAAP069)Used as the natural substrate in competitive uptake assays to screen for transport inhibitors.Inhibition of proline uptake diminishes the parasite's ability to produce ATP, differentiate, and resist stress. frontiersin.orgnih.gov
Mycobacterium tuberculosisProline Dehydrogenase (PruB)Serves as the substrate for in vitro enzymatic assays to screen for inhibitors.PruB is essential for Mtb to utilize proline as a carbon source, crucial for persistence in the host. nih.govnih.gov
Mycobacterium tuberculosisP5C Dehydrogenase (PruA)Used to reconstitute the full proline degradation pathway in vitro for inhibitor testing. Proline also acts as a competitive inhibitor of PruA.PruA is the second key enzyme in the pathway and is essential for Mtb replication. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization of L Proline Hydrochloride

Chromatographic Techniques for L-Proline and its Derivatives

Chromatographic methods are central to the analytical chemistry of L-proline hydrochloride, enabling the separation of its enantiomers and the detection of trace impurities. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are powerful techniques employed for the chiral resolution of proline.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the enantiomeric purity of L-proline hydrochloride. scielo.br This technique allows for the separation of L-proline from its enantiomer, D-proline, which may be present as an impurity from the manufacturing process. The separation can be achieved directly using a chiral stationary phase or indirectly by derivatizing the enantiomers to form diastereomers, which can then be separated on a standard achiral column.

The direct chiral separation of proline enantiomers by HPLC relies on the use of Chiral Stationary Phases (CSPs). These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral resolution of a broad range of compounds, including proline derivatives. researchgate.netresearchgate.net For instance, a CHIRALPAK-IA column, which is a polysaccharide-based CSP, has been successfully used for the enantiomeric separation of derivatized proline. researchgate.netimpactfactor.org

Mobile phase composition is a critical parameter that is optimized to achieve the best separation. For normal-phase HPLC, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) is often employed. The addition of a small amount of a strong acid, like trifluoroacetic acid (TFA), can improve peak shape and resolution. researchgate.net For proline derivatives, a mobile phase consisting of hexane, ethanol, and 0.1% TFA has been shown to provide good resolution on a Chiralpak AD-H column. researchgate.net The specific ratio of these components is adjusted to fine-tune the retention and separation of the enantiomers.

For reversed-phase HPLC, a patent describes the use of a CHIRALCEL OX-3R column with a mobile phase consisting of a gradient of aqueous phosphoric acid and acetonitrile (B52724) for the separation of derivatized D- and L-proline. google.comgoogle.com

Chiral Stationary Phase (CSP)Mobile Phase CompositionAnalyteDetectionReference
CHIRALPAK-IA (250 x 4.6 mm, 5 µm)Isocratic: 0.1% Trifluoroacetic acid in ethanolD/L-Proline (derivatized with NBD-Cl)UV at 464 nm
CHIRALCEL OX-3R (150 x 4.6 mm, 3.0 µm)Gradient: A) 0.05% phosphoric acid, B) AcetonitrileD-Proline in L-Proline (derivatized with benzoyl chloride)UV at 210 nm
Chiralpak AD-HHexane, ethanol, and 0.1% TFAProline derivativesNot Specified researchgate.net

To enhance detection and enable separation on achiral columns, pre-column derivatization is a common strategy. This involves reacting the proline enantiomers with a chiral or achiral derivatizing agent to form new compounds with improved chromatographic properties.

Marfey's Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a chiral derivatizing agent used to form diastereomers of amino acids. nih.govresearchgate.netspringernature.comspringernature.com The reaction of D- and L-proline with Marfey's reagent results in the formation of two diastereomers that can be readily separated by reversed-phase HPLC on a standard C18 column. juniperpublishers.com This method offers the advantage of not requiring an expensive chiral column. A study on L-prolinamide hydrochloride, a derivative of L-proline, demonstrated a successful separation of its enantiomers after derivatization with Marfey's reagent using a Hypersil BDS C18 column. juniperpublishers.com The derivatization is typically carried out in a bicarbonate buffer at an elevated temperature. juniperpublishers.com The resulting diastereomers have strong UV absorbance, allowing for sensitive detection. juniperpublishers.com

Benzoyl Chloride: Benzoyl chloride is an achiral derivatizing agent that reacts with the secondary amine of proline under basic conditions to form a benzoyl derivative. google.comgoogle.com This derivatization is advantageous as it introduces a chromophore, enhancing UV detection, and the resulting derivatives can be separated on a chiral column. google.comgoogle.com A patented method describes the derivatization of L-proline and D-proline with benzoyl chloride in a strong alkali solution, followed by separation on a chiral column. google.comgoogle.com This method is reported to have a short derivatization time and mild reaction conditions. google.comgoogle.com

Derivatizing ReagentReaction ConditionsResulting DerivativeChromatographic ColumnReference
Marfey's Reagent (FDAA)Sodium bicarbonate solution, 65°C for one hourDiastereomers (L-Proline-FDAA and D-Proline-FDAA)Hypersil BDS C18 (achiral) juniperpublishers.com
Benzoyl Chloride1mol/L Sodium hydroxide (B78521) solution, shaking for 20-30 minutesN-benzoyl-prolineCHIRALCEL OX-3R (chiral) google.comgoogle.com

The detection of trace amounts of the D-enantiomer in L-proline hydrochloride is a critical quality control measure. HPLC methods, particularly after pre-column derivatization, offer high sensitivity for this purpose. For instance, a method utilizing Marfey's reagent for the derivatization of L-prolinamide hydrochloride was able to detect and quantify the D-enantiomer at levels as low as 0.075% (Limit of Detection) and 0.15% (Limit of Quantitation). juniperpublishers.com

A patented HPLC method for detecting trace D-proline in L-proline after derivatization with benzoyl chloride reports a detection limit capable of identifying D-proline at a level of 0.006%. google.com This high sensitivity is crucial for ensuring the enantiomeric purity of L-proline hydrochloride used in pharmaceutical applications where even small amounts of the undesired enantiomer can have different pharmacological effects.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. nih.govchromatographyonline.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with the addition of a polar organic modifier like methanol (B129727) or ethanol. chromatographyonline.com

The chiral separation of proline derivatives has been successfully demonstrated using SFC with polysaccharide-type chiral stationary phases. nih.gov A study showed that as the percentage of the modifier in the mobile phase decreased, the retention and selectivity for the proline derivatives increased. nih.gov Compared to HPLC, SFC can offer better resolution for certain proline derivatives in a shorter run time. nih.gov The chiral recognition mechanism in SFC is thought to be dominated by hydrogen bonding interactions. nih.gov

Chiral Gas Chromatography (GC) with Derivatization for Enantioresolution

Chiral Gas Chromatography (GC) is another valuable technique for the enantiomeric separation of amino acids like proline. sigmaaldrich.com However, due to the low volatility of amino acids, derivatization is necessary prior to GC analysis. sigmaaldrich.com A two-step derivatization process involving methylation followed by acetylation has been shown to be effective for the chiral GC analysis of proline. sigmaaldrich.comsigmaaldrich.com This process does not cause racemization and allows for the successful separation of the enantiomers on a chiral GC column, such as one with a trifluoroacetyl derivatized cyclodextrin (B1172386) stationary phase (e.g., CHIRALDEX G-TA). sigmaaldrich.com

An interesting aspect of this method is the potential for "enantioreversal," where the elution order of the D and L enantiomers can be reversed by using different acetylation reagents, such as acetic anhydride (B1165640) versus trifluoroacetic anhydride. sigmaaldrich.com This can be particularly useful for the analysis of trace levels of one enantiomer in the presence of a large excess of the other. sigmaaldrich.com Chiral GC methods can offer better sensitivity and shorter analysis times compared to standard HPLC methods. sigmaaldrich.com A cost-effective chiral GC-MS method has also been described for the separation of nine cyclic secondary amino acid enantiomers, including proline, after derivatization with heptafluorobutyl chloroformate. nih.gov

Methylation and Acetylation Procedures

Chemical derivatization is a common strategy to enhance the volatility and chromatographic properties of amino acids like proline for analysis, particularly for gas chromatography (GC). A two-step process involving methylation followed by acetylation is frequently employed to selectively replace the active hydrogens on the L-Proline molecule without causing racemization. sigmaaldrich.com

The procedure typically involves two main steps:

Methylation : The carboxyl group of L-Proline is esterified. This can be achieved by heating the sample with methanolic hydrochloric acid (HCl). sigmaaldrich.com For instance, 1 mg of the sample can be treated with 1 mL of 3 N methanolic HCl and heated at 100°C for 30 minutes. sigmaaldrich.com Another approach involves the use of thionyl chloride in methanol at cooler temperatures (0 to -10°C), which is then refluxed to complete the esterification, yielding L-proline methyl ester hydrochloride.

Acetylation : Following methylation, the amino group is blocked. The dried residue from the methylation step is dissolved in a solvent like methylene (B1212753) chloride, and an acetylating reagent is added. sigmaaldrich.com Common reagents include acetic anhydride or trifluoroacetic anhydride (TFAA). The mixture is then heated, for example at 60°C for 20 minutes, to complete the reaction. sigmaaldrich.com This derivatization scheme improves the chromatographic properties of the proline molecule for GC analysis. sigmaaldrich.com

These procedures are essential for preparing L-Proline hydrochloride derivatives suitable for specific analytical applications, ensuring that the chiral center of the molecule remains unaffected. sigmaaldrich.com

Enantioreversal Techniques

Enantioreversal refers to the reversal of the elution order of enantiomers in a chiral chromatographic separation. This technique is particularly valuable for accurately analyzing trace amounts of one enantiomer in the presence of an excess of the other. sigmaaldrich.com In the context of proline analysis, enantioreversal can be achieved by selecting different derivatizing agents during the sample preparation process. sigmaaldrich.com

Specifically, after the initial methylation of the carboxyl group, the choice of acetylating reagent for the amino group can dictate the elution order on a chiral GC column. sigmaaldrich.com Using trifluoroacetic anhydride (TFAA) as the acetylating agent can result in a different elution order for D- and L-proline derivatives compared to when acetic anhydride is used. sigmaaldrich.com This phenomenon allows for enhanced flexibility and accuracy in chiral analysis, ensuring reliable quantification of enantiomeric purity. sigmaaldrich.com

Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique used to identify functional groups and investigate intermolecular interactions within a sample. It has been proven capable of providing information on both intramolecular and intermolecular interactions, particularly in the solid state. japsonline.com For L-Proline and its salts, FTIR is instrumental in confirming the presence of key functional groups and understanding the extensive hydrogen-bonding networks that define its crystalline structure. researchgate.netresearchgate.net

The FTIR spectrum of L-Proline hydrochloride exhibits characteristic absorption bands corresponding to its various functional groups. The presence of the carboxylic acid group (-COOH) and the secondary ammonium (B1175870) group (NH₂⁺) in the protonated pyrrolidine (B122466) ring gives rise to distinct vibrational modes.

Hydrogen bonding plays a critical role in the crystal structure of L-proline salts, and its effects are readily observable in the FTIR spectrum. researchgate.net The formation of hydrogen bonds, for example, can cause a broadening and shifting of the O-H and N-H stretching vibration bands. researchgate.net In cocrystals involving L-proline, peaks assignable to the asymmetric and symmetric vibrations of the carboxylate group (COO⁻) can be observed around 1605/1419 cm⁻¹ and 1590/1398 cm⁻¹, respectively. mdpi.com The C=O stretching vibration of the carboxylic acid group is typically found in the region of 1725 ± 65 cm⁻¹. sid.ir Vibrations related to the CH₂ groups of the pyrrolidine ring, such as scissoring, twisting, wagging, and rocking modes, are also identifiable in the spectrum. sid.ir

Table 1: Characteristic FTIR Absorption Bands for L-Proline and its Derivatives. mdpi.comsid.ir
Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group
~1725C=O StretchingCarboxylic Acid (-COOH)
~1600COO⁻ Asymmetric StretchingCarboxylate (-COO⁻)
~1450CH₂ ScissoringMethylene (-CH₂-)
~1400COO⁻ Symmetric StretchingCarboxylate (-COO⁻)
~1320CH₂ TwistingMethylene (-CH₂-)

FTIR spectroscopy is a highly effective tool for screening and monitoring the formation of cocrystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice. japsonline.com When L-Proline is used as a co-former, the formation of a cocrystal can be identified by significant changes in the FTIR spectrum compared to the spectra of the individual components or their simple physical mixture. japsonline.comnih.gov

The key indicator of cocrystal formation is the shift in the vibrational frequencies of functional groups involved in hydrogen bonding. japsonline.com For example, the interaction between L-proline and a drug molecule, such as diclofenac (B195802) acid, can be observed through changes in the stretching frequencies of the carboxylic acid and amine groups, indicating the formation of new hydrogen bonds. japsonline.com This makes FTIR a valuable technique for studying the dynamics of cocrystal formation during processes like liquid-assisted grinding, allowing for real-time monitoring of the new crystalline phase development. japsonline.com The appearance of new peaks or the shifting and broadening of existing ones provides clear evidence of the molecular interactions that define the cocrystal structure. japsonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a primary technique for the structural confirmation of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in L-Proline hydrochloride. researchgate.net

In the ¹H NMR spectrum of L-Proline hydrochloride in D₂O, the proton signals are well-resolved. The α-proton (the CH group adjacent to both the nitrogen and the carboxyl group) typically appears as a triplet around δ 4.27 ppm. mdpi.com The protons of the pyrrolidine ring appear as multiplets in the upfield region of the spectrum, generally between δ 1.86 and δ 3.32 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid group is the most deshielded, with its signal appearing around δ 177 ppm. nih.gov The α-carbon resonates at approximately δ 64 ppm, while the other carbons of the pyrrolidine ring appear at distinct chemical shifts, typically between δ 26 and δ 49 ppm. nih.gov These chemical shifts are sensitive to factors such as solvent and pH. nih.govbmrb.io

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for L-Proline Hydrochloride in Deuterated Water (D₂O). mdpi.comnih.gov
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-CH~4.27 (t)~64.0
β-CH₂~2.00-2.32 (m)~31.6
γ-CH₂~1.86-2.06 (m)~26.4
δ-CH₂~3.20-3.32 (m)~48.9
C=O-~177.3

Note: (t) = triplet, (m) = multiplet. Chemical shifts are approximate and can vary with experimental conditions.

Structural Confirmation and Purity Assessment

The definitive structural confirmation and purity assessment of L-proline hydrochloride are achieved through a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. High-Performance Liquid Chromatography (HPLC) is also a standard method for assessing purity.

¹H and ¹³C NMR spectroscopy serve as fundamental tools for elucidating the molecular structure. In ¹H NMR, the α-proton of L-proline hydrochloride typically appears at a chemical shift (δ) between 4.2 and 4.4 ppm. The chemical shifts of the protons on the pyrrolidine ring provide further confirmation of the structure. nih.gov For instance, in a study of L-proline methyl ester hydrochloride, the methine proton (NCH COO) was observed between 4.0-5.0 ppm. rsc.org Similarly, solid-state ¹³C NMR can be used to assign chemical shifts, with the carbonyl carbon (C=O) expected around 175 ppm, offering insights into the lattice dynamics of the crystalline salt.

X-ray crystallography provides unambiguous proof of the three-dimensional structure, resolving hydrogen-bonding networks, such as the interactions between the chloride ion and the protonated amine group (Cl⁻···NH₂⁺). While the crystal structure of solvent-free L-proline shows a zwitterionic form with a two-dimensional network linked by N—H⋯O hydrogen bonds, the hydrochloride salt will present a different packing influenced by the chloride counter-ion. nih.gov The purity of L-proline hydrochloride for use as an analytical standard in HPLC is typically greater than 98%.

Interactive Table: Typical Spectroscopic Data for L-Proline Derivatives
TechniqueNucleus/GroupTypical Chemical Shift (δ) / WavenumberReference
¹H NMRα-H4.2–4.4 ppm
¹³C NMRC=O~175 ppm
Influence of pH on Chemical Shifts

The chemical shifts of L-proline hydrochloride in solution are highly sensitive to pH due to the presence of the ionizable carboxylic acid and the secondary amine groups. As the pH of the solution changes, the protonation states of these functional groups are altered, which in turn modifies the local electronic environment of the nearby nuclei, causing their NMR resonance frequencies to shift. bmrb.ionih.gov

Fitting the chemical shift versus pH data to the Henderson-Hasselbalch equation allows for the determination of the apparent pKa values that govern these titration events. bmrb.io For the α-carboxyl group and the secondary amine of proline, changes in protonation state will significantly perturb the chemical shifts of the α-carbon, the carbonyl carbon, and the protons and carbons of the pyrrolidine ring. bmrb.io For example, in studies of α-synuclein, the amide resonance of histidine residues showed significant chemical shift perturbations (CSPs) with changes in pH, demonstrating the sensitivity of NMR to protonation events. nih.gov While specific data for L-proline hydrochloride was not detailed in the provided search results, the general principle holds that titrating the pH will lead to predictable shifts in the NMR spectrum, which can be used to study the ionization behavior of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

L-proline and its hydrochloride salt are largely transparent in the UV-Vis region above 240 nm, with significant absorption occurring only at lower wavelengths. sielc.com However, UV-Vis spectroscopy becomes a valuable tool for studying L-proline hydrochloride when it is involved in complex formation, particularly with transition metal ions. The formation of these complexes leads to the appearance of new absorption bands in the visible region of the spectrum.

Studies on the complexation of L-proline with metal ions like Co(II), Ni(II), and Cu(II) have been conducted to determine their stability constants and kinetic properties. rsc.org The formation of these metal-L-proline complexes, where the metal ion is bonded to the nitrogen and oxygen donor atoms of the amino acid, results in distinct UV-Visible spectra that differ from the free ligand. researchgate.net For example, a new semiorganic material, L-Proline-KCl, was synthesized and its optical properties were characterized, showing a specific absorption spectrum. researchgate.net Similarly, the doping of copper sulfate (B86663) single crystals with L-proline alters their optical properties, demonstrating outstanding linear optical characteristics with a lower cutoff wavelength between 224 and 244 nm. researchgate.net

Interactive Table: Optical Properties of L-Proline Doped Copper Sulfate Crystals
PropertyValue RangeReference
Lower Cutoff Wavelength224 - 244 nm researchgate.net
Energy Bandgap5.43 - 5.56 eV researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of L-proline hydrochloride. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion, for instance, the protonated molecule [M+H]⁺, which would confirm the molecular formula C₅H₁₀NO₂⁺. The mass spectrum of L-proline under electron ionization typically shows a prominent peak at m/z 70. nist.gov

Electrospray ionization-mass spectrometry (ESI-MS) is particularly useful for analyzing L-proline and its derivatives. A method based on parallel kinetic resolution and ESI-MS has been developed for the rapid determination of the enantiomeric excess of proline. americanlaboratory.com This technique allows for the differentiation and quantification of D- and L-enantiomers in approximately 2 minutes per sample. americanlaboratory.com In such methods, after derivatization, a mass spectrum would show characteristic masses for the derivatives, and the ratio of their corresponding m/z values is used to determine the enantiomeric excess. americanlaboratory.com

Raman and Surface Enhanced Raman Spectra (SERS)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular vibrations of L-proline hydrochloride, offering a fingerprint for its identification. The Raman spectrum of L-proline exhibits characteristic bands corresponding to C-H stretching, CH₂ twisting and scissoring modes, and vibrations of the carboxylate group. sid.irresearchgate.net For example, asymmetric C-H bond stretching is observed around 2982 cm⁻¹, while symmetric stretching appears near 2881 cm⁻¹ in the Raman spectrum. researchgate.net

Surface-Enhanced Raman Scattering (SERS) significantly enhances the Raman signal of molecules adsorbed onto a metal surface, such as silver nanoparticles. researchgate.net SERS studies of L-proline indicate that the molecule interacts with the silver surface primarily through the carboxylate group. researchgate.net The orientation of the molecule on the metal surface can be inferred from the enhancement patterns of specific vibrational modes. sid.ir SERS has also been employed at the single-molecule level to discriminate between proline and hydroxyproline (B1673980), showcasing its high sensitivity to subtle structural differences. nih.gov

Interactive Table: Selected Vibrational Modes of L-Proline
Vibrational ModeWavenumber (cm⁻¹) (Raman)Reference
Asymmetric C-H stretch2982 researchgate.net
Symmetric C-H stretch2881 researchgate.net
CH₂ scissoring1483 sid.ir
τCH₂ twisting1317, 1186 sid.ir
ρCH₂ modes850, 789 sid.ir

Terahertz (THz) Spectroscopy in Protein Dynamics

Terahertz (THz) spectroscopy probes low-frequency collective vibrational modes in biomolecules, which are sensitive to their conformation and structure. uniroma1.itresearchgate.net This technique is a powerful tool for investigating the dynamics of proteins and their components, such as L-proline. mdpi.com The THz region, typically spanning 0.1–15 THz, corresponds to the energy levels of intermolecular vibrations like hydrogen bonds. uniroma1.itmdpi.com

The rigidity of the poly-L-proline helix is a significant factor in the stability of many protein secondary structures. nih.gov THz time-domain spectroscopy (THz-TDS) has been used to determine the experimental Young's moduli of two helical forms of poly-L-proline, revealing that the helices are less rigid than many other polymers. nih.gov The THz spectra of these polypeptides contain distinct features specific to the conformation of each helix and their three-dimensional arrangement in the solid state. nih.gov For small molecules like amino acids, the THz spectrum is dominated by individual modes related to hydrogen bonding, while for peptides and proteins, the spectral information provides insights into their secondary structure and collective motions. researchgate.netmdpi.com

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, serves as a powerful tool for investigating the solution-state conformation of L-Proline hydrochloride. Due to the protonation of the secondary amine in the pyrrolidine ring under acidic conditions, studies of L-proline in acidic aqueous solutions provide a close approximation of the VCD characteristics of its hydrochloride salt.

Research conducted on (S)-proline in a 1.5 M hydrochloric acid solution (pH 0.9) has demonstrated distinct spectral features that differ significantly from its zwitterionic and anionic forms. rsc.org The most characteristic spectral region for the protonated species is observed between 1500 cm⁻¹ and 1100 cm⁻¹. rsc.orgresearchgate.net Within this fingerprint region, notable changes in the VCD spectra are apparent when compared to L-proline at neutral or basic pH. Some spectral features maintain their sign, while others may invert or disappear altogether, reflecting the conformational alterations induced by the protonation state of the molecule. researchgate.net

The experimental VCD spectra of L-proline under these acidic conditions are influenced by the strong hydrogen-bonding network of the surrounding water molecules. rsc.org Computational models that explicitly consider the solute-solvent interactions are crucial for the accurate prediction and interpretation of the observed VCD bands. rsc.org These studies highlight the sensitivity of VCD spectroscopy to the subtle conformational dynamics of L-Proline hydrochloride in solution.

Spectral Region (cm⁻¹)Observation in Acidic Solution (pH 0.9)Reference
1500 - 1100Distinct VCD spectral features characteristic of the protonated form. rsc.orgresearchgate.net
> 1500Reliable VCD measurements are hindered by the broad water bending mode. rsc.org
< 1100Spectral range is limited by water libration modes and cell-window material cut-off. rsc.org

X-Ray Diffraction Studies

Single Crystal X-Ray Diffraction for Structural Elucidation

A comprehensive search of the scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for L-Proline hydrochloride. Therefore, detailed structural parameters such as the precise bond lengths and angles involving the chloride ion and the protonated pyrrolidine ring, as well as the crystal system and space group for this specific salt, are not publicly available.

For contextual understanding, the crystal structure of the parent compound, L-proline, has been extensively studied. A redetermination of its solvent-free crystal structure confirmed that it crystallizes in the orthorhombic system with the space group P2₁2₁2₁. nih.gov The lattice parameters for L-proline are reported as a = 5.20 Å, b = 9.02 Å, and c = 11.55 Å. nih.gov In its crystalline form, L-proline exists as a zwitterion, with the molecules interconnected by N—H⋯O hydrogen bonds, forming a two-dimensional network. nih.gov It is anticipated that the crystal structure of L-Proline hydrochloride would feature a protonated secondary amine and a chloride counter-ion, with hydrogen bonding between the N-H groups and the chloride ion being a dominant intermolecular interaction. However, without a dedicated crystallographic study, the specifics of this arrangement remain undetermined.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
L-ProlineOrthorhombicP2₁2₁2₁5.209.0211.55 nih.gov

Powder X-Ray Diffraction for Crystalline Characteristics

Similar to the single-crystal data, a specific, indexed powder X-ray diffraction (PXRD) pattern for pure L-Proline hydrochloride was not found in the reviewed scientific literature. PXRD is a valuable technique for identifying crystalline phases and assessing the purity of a sample. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a given crystalline solid.

While a PXRD pattern for L-Proline hydrochloride is not available, studies on L-proline and its derivatives demonstrate the utility of this technique. For instance, the PXRD pattern of pure L-proline has been reported and used as a reference in studies of its co-crystals. japsonline.com These studies show sharp, well-defined peaks, indicative of the crystalline nature of the material. researchgate.net Any incorporation of dopants or formation of new crystalline phases with other molecules results in significant changes to the PXRD pattern, including shifts in peak positions and changes in relative intensities. japsonline.com A future PXRD study of L-Proline hydrochloride would be essential to characterize its crystalline nature, identify its unique diffraction peaks, and provide a standard pattern for its identification.

Computational Modeling and Simulation Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to L-proline and its derivatives to predict a range of properties with high accuracy.

DFT calculations are crucial for determining the most stable geometric conformations of L-proline hydrochloride. Studies have focused on optimizing the structures of both the monomeric and dimeric forms. For the L-proline monomer, various conformations, including cis and trans forms of the carboxyl group and different ring puckering structures (Cγ-endo and Cγ-exo), have been investigated. researchgate.net The results indicate that the most stable structure is characterized by an endo ring conformation with the carboxyl group in a cis position, a geometry stabilized by an intramolecular hydrogen bond. researchgate.net

When applying DFT methods, such as B3LYP with basis sets like 6-31+G and 6-311++G, the optimized geometrical parameters show good agreement with experimental data. researchgate.net For derivatives like methyl L-prolinate hydrochloride, DFT and ab initio Hartree-Fock calculations using the 6-311++G(d,p) basis set have been used to predict structure and atomic charge distributions. nih.gov These computational approaches allow for a detailed analysis of bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's three-dimensional structure.

Table 6.1: Example of DFT Functionals and Basis Sets Used in L-Proline Structural Optimization
Computational MethodBasis SetApplicationReference
DFT/B3LYP6-31+GMonomer and Dimer Structure researchgate.net
DFT/B3LYP6-311++GMonomer and Dimer Structure researchgate.net
DFT/M06-2X6-31G(d,p)Monomer and Dimer Structure researchgate.net
DFT/B3LYP6-311++G**Proton Affinity/Basicity researchgate.net
Ab initio/Hartree-Fock6-311++G(d,p)Methyl L-Prolinate HCl Structure nih.gov

A significant application of DFT is the prediction of vibrational spectra, which can be directly compared with experimental Fourier Transform Infrared (FTIR) and Raman spectroscopy data. By calculating the vibrational frequencies and intensities, a complete vibrational assignment can be made. researchgate.net

For L-proline, theoretical calculations have been shown to be in good agreement with observed FTIR and FT-Raman spectra. researchgate.netcdnsciencepub.com For instance, the characteristic scissoring mode of the CH2 group is observed experimentally around 1483 cm⁻¹ in the Raman spectrum, which aligns well with calculated values. cdnsciencepub.com Similarly, the twisting and rocking vibrations of the CH2 groups are identified in their respective calculated regions. cdnsciencepub.com The accuracy of these predictions is often improved by using scaling factors to correct for approximations in the computational method and anharmonicity. cdnsciencepub.com This computational approach is not only confirmatory but also predictive, helping to assign spectral bands that may be ambiguous in experimental results alone. nih.gov Studies on different pH forms of L-proline (cationic, zwitterionic, and anionic) have also used DFT to show how protonation state affects the vibrational modes, which is directly relevant to the hydrochloride form. researchgate.net

Table 6.2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for L-Proline
Vibrational ModeExperimental IR cdnsciencepub.comExperimental Raman cdnsciencepub.comCalculated (HF) cdnsciencepub.comAssignment cdnsciencepub.com
δCH₂ Scissoring14461483, 14501502, 1491, 1453Methylene (B1212753) group deformation
τCH₂ Twisting1320, 11891317, 11861317, 1205, 1191Methylene group twisting
ρCH₂ Rocking850, 799850, 789855, 796, 746Methylene group rocking

The interaction between the nuclear quadrupole moment of a nucleus (like ³⁵Cl) and the surrounding electric field gradient (EFG) is described by the nuclear quadrupole coupling constant (CQ). This value is highly sensitive to the local electronic environment and can be measured experimentally using Nuclear Magnetic Resonance (NMR) or Nuclear Quadrupole Resonance (NQR) spectroscopy. DFT calculations provide a means to compute the EFG tensor at the chlorine nucleus and, consequently, the CQ value.

Significant discrepancies often arise between DFT-calculated and experimental CQ values for chlorine atoms, particularly in ionic solids like amino acid hydrochlorides. cdnsciencepub.com Computational studies on various organic hydrochlorides, including proline hydrochloride, have been performed to understand these differences. rsc.org The choice of the DFT functional is a critical factor, with hybrid and meta-GGA functionals generally providing better correlations with experimental data than simpler approximations. cdnsciencepub.com

In a solid-state NMR and GIPAW-DFT study of several amino acid hydrochlorides, the X-ray diffraction structure of proline hydrochloride was used as the input for calculations of chlorine NMR interaction tensors. rsc.org Such studies aim to refine computational methodologies to better reproduce experimental NMR parameters, thereby validating the theoretical models of the local hydrogen-bonding environment around the chloride ion. rsc.org

The discrepancies between calculated and experimental CQ values can often be attributed to two main factors: inaccuracies in the input crystal structure and the neglect of molecular dynamics. cdnsciencepub.com

Crystal Structure Inaccuracies: DFT calculations are typically performed on a static model, often derived from X-ray crystallography. However, the positions of hydrogen atoms, which are crucial for defining hydrogen bonds to the chloride ion, are often not determined with high precision by X-ray diffraction. Using neutron diffraction data, where available, or performing full geometry optimization of the crystal lattice can lead to more accurate EFG calculations. rsc.org Furthermore, calculations on molecular clusters of increasing size (e.g., monomer to pentamer) can be used to better approximate the effects of the crystalline environment. acs.org

Dynamic Effects: Molecules in a crystal are not static but are subject to thermal vibrations (fs time-scale dynamics). cdnsciencepub.com These motions average the EFG tensor, leading to an experimental CQ value that can differ from the one calculated for a rigid lattice. While probing these effects with molecular dynamics (MD) simulations is possible, studies have shown that for chlorine CQ values, the influence of these dynamics is often less significant than the choice of the DFT functional. cdnsciencepub.com The magnitude of the CQ value in organic hydrochlorides has been directly related to the hydrogen bonding environment, highlighting the sensitivity of this parameter to structural details. rsc.org

Analysis of Nuclear Quadrupole Coupling (CQ) Values

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While specific MD studies focusing solely on L-proline hydrochloride are not extensively detailed in the literature, simulations of L-proline in aqueous solutions provide valuable insights into its dynamic behavior and interactions, which are relevant to its hydrochloride salt.

Aqueous solutions of proline have been simulated across a wide range of concentrations to study its effect on water structure. These simulations show that proline interacts strongly with water, forming an extensive hydrogen bond network. At high concentrations, each water molecule is shared, on average, by approximately three proline molecules. These studies have been used to investigate phenomena such as the high solubility of proline and its role as a bioprotectant.

MD simulations are also employed to refine biomolecular force fields. By comparing simulation results with experimental data from NMR, such as J-couplings and spin-lattice relaxation times (T1), force field parameters can be optimized. For proline, this approach has been used to better reproduce both the structural and dynamic properties of its sidechain, demonstrating the power of MD to capture the timescale of intramolecular motions. This refined understanding of proline's dynamics is essential for accurately modeling its behavior in larger systems like peptides and proteins.

Investigation of Proline-Based Deep Eutectic Solvents (DES)

Quantum Chemical Descriptors in Corrosion Inhibition Studies

L-proline and its derivatives have been investigated as environmentally friendly corrosion inhibitors for various metals. Quantum chemical calculations are a powerful tool to predict the inhibition efficiency of these molecules by calculating various descriptors.

Theoretical studies on the role of pH in the corrosion inhibition of tin by proline demonstrated that the inhibition capability is significantly better in near-neutral media compared to acidic media. sigmaaldrich.comnih.gov At pH 5, an inhibition efficiency of around 65% was observed, which dropped to 16% at pH 2. sigmaaldrich.comnih.gov This difference is attributed to the protonation state of the proline molecule. The partially protonated form, prevalent in near-neutral conditions, shows a greater affinity to interact with the tin surface. In contrast, the fully protonated form in acidic media is more solvated in the solution, reducing its interaction with the metal surface. sigmaaldrich.comnih.gov

Key quantum chemical descriptors used to predict inhibition efficiency include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values indicate a greater tendency to donate electrons to the metal surface.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. Lower ELUMO values suggest a greater ability to accept electrons from the metal.

ΔE (Energy Gap, ELUMO - EHOMO): A smaller energy gap implies higher reactivity and potentially better inhibition efficiency.

Dipole Moment (μ): Influences the adsorption of the inhibitor on the metal surface.

Global Hardness (η) and Softness (σ): These parameters provide insight into the stability and reactivity of the molecule.

Table 2: Calculated Quantum Chemical Descriptors for Proline Forms

Proline FormEHOMO (eV)ELUMO (eV)ΔE (eV)Hardness (η) (eV)
Partially Protonated---3.351
Fully Protonated----

Note: Specific values for EHOMO, ELUMO, and ΔE were not provided in the source material, but the trend of higher inhibition with the partially protonated form was highlighted. sigmaaldrich.com

In-Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Proline-Derived Compounds

The development of new therapeutic agents requires early assessment of their pharmacokinetic and toxicological properties, collectively known as ADMET. In-silico tools have become crucial for predicting these properties for novel compounds, including those derived from proline. nih.gov

While specific ADMET studies on L-proline hydrochloride are not extensively documented in the context of drug development, the methodologies are broadly applicable to its derivatives. For instance, in-silico approaches have been used to determine the pharmacological profiles of proline-based Angiotensin-Converting Enzyme (ACE) inhibitors. nih.gov

Computational ADMET prediction relies on various models and software that use the chemical structure of a compound to estimate its properties. These tools can predict a wide range of parameters, including:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.

Distribution: Prediction of blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VDss).

Metabolism: Identification of potential cytochrome P450 (CYP) enzyme inhibition and sites of metabolism.

Excretion: Estimation of clearance and half-life.

Toxicity: Prediction of various toxicological endpoints such as mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).

These predictions are based on quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and pharmacophore modeling. The use of multiple in-silico tools is often recommended to compare and validate the predicted results. For proline-derived compounds, these computational screens can help in the early identification of candidates with favorable drug-like properties and minimize the risk of late-stage failures in drug development.

Q & A

Q. What are the critical considerations when using L-Proline hydrochloride as an analytical standard in HPLC for amino acid quantification?

L-Proline hydrochloride is widely used for calibrating HPLC systems due to its high purity (>98%) and consistent retention behavior. To ensure reproducibility:

  • Prepare stock solutions in deionized water (e.g., 100 mM) and filter through 0.22 µm membranes to remove particulates .
  • Optimize mobile phase pH (typically 2.5–3.5) to enhance peak resolution, as its zwitterionic nature is pH-sensitive .
  • Validate linearity across a concentration range (e.g., 1–50 µM) with R² > 0.995 to confirm method robustness .

Q. How does the cyclic structure of L-Proline hydrochloride influence its solubility and stability in aqueous buffers?

The pyrrolidine ring introduces rigidity, reducing conformational flexibility but enhancing solubility in polar solvents (e.g., water, methanol). Key factors include:

  • Ionic dissociation: The hydrochloride salt dissociates into L-proline and Cl⁻ ions, increasing aqueous solubility (e.g., ~50 g/100 mL at 25°C) .
  • pH-dependent stability: Avoid alkaline conditions (pH > 8) to prevent racemization or degradation of the proline ring .

Q. What synthetic routes are recommended for preparing L-Proline hydrochloride from L-proline?

The standard method involves acid-base neutralization:

  • Dissolve L-proline in anhydrous HCl (1:1 molar ratio) under nitrogen to minimize oxidation .
  • Crystallize the product in ethanol or acetone, yielding >95% purity after vacuum drying .
  • Confirm structure via ¹H NMR (δ 4.2–4.4 ppm for α-H) and elemental analysis (Cl⁻ content ~21%) .

Advanced Research Questions

Q. How can computational discrepancies in chlorine nuclear quadrupole coupling (CQ) values for L-Proline hydrochloride be reconciled with experimental NMR data?

DFT calculations of ³⁵Cl CQ values may deviate by 3–5 MHz due to crystal structure inaccuracies. Mitigation strategies include:

  • Using enantiomerically pure crystal structures (e.g., L-form) rather than racemic models .
  • Incorporating dynamic disorder or hydrogen-bonding effects (e.g., O–H···Cl⁻ interactions) in simulations .
  • Cross-validate with solid-state NMR (e.g., ¹³C CP/MAS) to refine lattice parameters .

Q. What methodological optimizations are critical for incorporating L-Proline hydrochloride into solid-phase peptide synthesis (SPPS) protocols?

To minimize side reactions and improve coupling efficiency:

  • Activate with HBTU/HOBt in DMF at 0°C to reduce racemization .
  • Use a 2–3 molar excess of L-Proline hydrochloride relative to resin-bound peptides .
  • Monitor coupling completion via Kaiser test or FTIR (disappearance of free amine peaks at ~1650 cm⁻¹) .

Q. How does L-Proline hydrochloride influence the conformational stability of β-turn structures in synthetic peptides?

Its cyclic structure restricts φ and ψ angles, promoting β-turn formation. Experimental validation involves:

  • Circular dichroism (CD) spectroscopy: Negative ellipticity at ~228 nm indicates polyproline II helices .
  • 2D NMR (NOESY): Detect intra-residue Hα-Hδ correlations (≤3.0 Å) to confirm turn geometry .

Q. What role does L-Proline hydrochloride play in chiral induction for organometallic complexes?

In gold(I) complexes, its methyl ester derivative (e.g., L-Proline methyl ester hydrochloride) induces helical chirality via aurophilic interactions. Key steps include:

  • Synthesizing the methyl ester via HCl-catalyzed esterification .
  • Characterize chirality via polarimetry ([α]D²⁵ = +60° to +65° in methanol) and X-ray crystallography .

Data Contradiction and Resolution

Q. How should researchers address conflicting reports on the thermal stability of L-Proline hydrochloride in peptide synthesis?

Discrepancies arise from varying moisture content and heating rates. Best practices include:

  • Thermogravimetric analysis (TGA) under nitrogen: Decomposition onset at ~200°C, with <5% mass loss below 150°C .
  • Pre-dry the compound at 60°C under vacuum for 12 hours before high-temperature reactions .

Q. Why do some studies report reduced coupling efficiency of L-Proline hydrochloride in SPPS compared to other amino acid derivatives?

Steric hindrance from the pyrrolidine ring may slow acylation. Solutions include:

  • Using microwave-assisted synthesis (50°C, 20 W) to enhance reaction kinetics .
  • Substituting with benzyl ester derivatives (e.g., L-Proline benzyl ester hydrochloride) for improved steric accessibility .

Methodological Best Practices

Q. What analytical techniques are essential for characterizing L-Proline hydrochloride derivatives in structural biology?

  • X-ray crystallography : Resolve hydrogen-bonding networks (e.g., Cl⁻···NH₂ interactions) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ = 165.08 m/z for C₅H₁₀ClNO₂) .
  • Solid-state NMR : Assign ¹³C chemical shifts (e.g., C=O at ~175 ppm) to probe lattice dynamics .

Q. How can researchers mitigate aggregation issues when using L-Proline hydrochloride in peptide chain elongation?

  • Incorporate pseudo-proline derivatives (e.g., L-Proline amide hydrochloride) to disrupt β-sheet formation .
  • Optimize solvent systems (e.g., DMSO:DMF 1:4 v/v) to enhance solubility of hydrophobic sequences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Proline hydrochloride, L-
Reactant of Route 2
Proline hydrochloride, L-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.